Allyl tribromoacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13686-34-5 |
|---|---|
Molecular Formula |
C5H5Br3O2 |
Molecular Weight |
336.80 g/mol |
IUPAC Name |
prop-2-enyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C5H5Br3O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2 |
InChI Key |
ZXNKJDAAUQGEPD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
Allyl Tribromoacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl tribromoacetate is a halogenated ester containing two reactive functional groups: a terminal allyl group and a tribromoacetate moiety. This combination makes it a potentially valuable building block in organic synthesis, particularly for the introduction of both an allyl group and a tribromoacetyl group into a molecule. This guide provides a detailed overview of the known and predicted chemical properties of this compound, a plausible synthesis protocol, its expected spectroscopic characteristics, and its potential reactivity and applications in the fields of chemical research and drug development.
Chemical and Physical Properties
Table 1: Core Chemical Properties of this compound and Analogues
| Property | This compound (Predicted) | Allyl Bromoacetate (Experimental) | Allyl Chloroacetate (Experimental) | Methyl Tribromoacetate (Predicted) |
| IUPAC Name | prop-2-enyl 2,2,2-tribromoacetate | prop-2-enyl 2-bromoacetate | prop-2-enyl 2-chloroacetate | methyl 2,2,2-tribromoacetate |
| Molecular Formula | C₅H₅Br₃O₂ | C₅H₇BrO₂ | C₅H₇ClO₂ | C₃H₃Br₃O₂ |
| Molecular Weight | 336.80 g/mol [1] | 179.01 g/mol | 134.56 g/mol | 310.77 g/mol |
| Boiling Point | ~220-240 °C (at 760 mmHg) | 175.2 °C (at 760 mmHg)[2] | 164 °C | 266.6 °C (at 760 mmHg) |
| Density | >1.8 g/cm³ | 1.457 g/cm³ | Not available | Not available |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | Colorless liquid | Not available |
Synthesis of this compound
This compound can be synthesized via the esterification of allyl alcohol with a tribromoacetylating agent, such as tribromoacetyl chloride or tribromoacetic anhydride. The reaction with the acyl chloride is generally rapid and high-yielding.
Experimental Protocol: Esterification of Allyl Alcohol with Tribromoacetyl Chloride
This protocol is a standard procedure for the synthesis of esters from an alcohol and an acyl chloride.
Materials:
-
Allyl alcohol (1.0 eq)
-
Tribromoacetyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Allyl alcohol is highly flammable, toxic if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[1][3][4][5][6]
-
Tribromoacetyl chloride is expected to be highly corrosive, causing severe skin burns and eye damage, and to react violently with water.[7] Handle in a fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Tribromoacetic acid , a potential hydrolysis product, is corrosive and causes severe burns.[2][8][9][10][11]
-
The reaction should be performed in a well-ventilated fume hood.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add allyl alcohol and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine to the solution.
-
Slowly add tribromoacetyl chloride dropwise to the stirred solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
No experimental spectra for this compound are readily available. The following are predictions based on the known spectra of analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three main signals corresponding to the allyl protons:
-
A doublet at approximately 4.8-5.0 ppm, integrating to 2H, corresponding to the methylene protons adjacent to the ester oxygen (-O-CH₂-).
-
A multiplet at approximately 5.9-6.1 ppm, integrating to 1H, corresponding to the internal vinyl proton (-CH=CH₂).
-
Two distinct multiplets or a doublet of doublets between 5.2 and 5.5 ppm, each integrating to 1H, corresponding to the terminal, diastereotopic vinyl protons (=CH₂).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to have five distinct signals:
-
A signal for the quaternary carbon of the tribromoacetyl group (CBr₃) at a relatively low field.
-
A signal for the ester carbonyl carbon (-C=O) in the range of 160-170 ppm.
-
A signal for the methylene carbon adjacent to the ester oxygen (-O-CH₂-) around 65-70 ppm.
-
A signal for the internal vinyl carbon (-CH=) around 130-135 ppm.
-
A signal for the terminal vinyl carbon (=CH₂) around 118-122 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and allyl functional groups:
-
A strong, sharp absorption band for the ester carbonyl (C=O) stretch around 1750-1770 cm⁻¹. The presence of the electron-withdrawing bromine atoms on the alpha-carbon will likely shift this peak to a higher wavenumber compared to a typical alkyl ester.
-
C-O stretching bands in the region of 1250-1100 cm⁻¹.
-
A medium C=C stretching band for the allyl group around 1645 cm⁻¹.
-
=C-H stretching bands for the vinyl group just above 3000 cm⁻¹.
-
C-H stretching bands for the sp³ hybridized methylene group just below 3000 cm⁻¹.
Reactivity and Potential Applications
This compound possesses two key reactive sites, making it a versatile synthetic intermediate.
Reactivity of the Allyl Group
The allyl group can undergo a variety of transformations, including:
-
Addition reactions: The double bond can be subjected to hydrogenation, halogenation, epoxidation, and hydroboration-oxidation.
-
Allylic substitution: The protons on the carbon adjacent to the double bond are susceptible to radical substitution.
-
Palladium-catalyzed reactions: The allyl group is a common substrate in cross-coupling reactions, such as the Tsuji-Trost reaction.
Reactivity of the Tribromoacetate Group
The tribromoacetate moiety influences the molecule's reactivity in several ways:
-
Leaving group potential: The tribromoacetate anion is a good leaving group, facilitating nucleophilic substitution reactions.
-
Radical reactions: The tribromoacetyl group can be a source of bromine radicals under appropriate conditions, useful in radical cyclization or addition reactions.
-
Precursor to other functional groups: The ester can be hydrolyzed to tribromoacetic acid or reduced to the corresponding alcohol.
Applications in Drug Development and Materials Science
While specific applications of this compound are not documented, its structural motifs are relevant in several areas:
-
Medicinal Chemistry: The allyl group is present in numerous bioactive natural products and synthetic drugs and can be used as a handle for further functionalization.
-
Polymer Chemistry: Allyl esters can be used as monomers or cross-linking agents in polymerization reactions. The bromine atoms can impart flame-retardant properties to the resulting polymers.
-
Organic Synthesis: It can serve as a bifunctional building block for the synthesis of complex molecules, allowing for the sequential or simultaneous manipulation of its two reactive centers.
Visualized Workflows and Relationships
Synthesis Workflow
Caption: Synthesis of this compound.
Reactivity Map
Caption: Potential Reactivity of this compound.
Conclusion
This compound is a bifunctional molecule with significant potential as a building block in organic synthesis. While direct experimental data is sparse, its chemical and physical properties, as well as its reactivity, can be confidently predicted from well-understood chemical principles and data from analogous compounds. The synthesis is expected to be straightforward via standard esterification protocols. The presence of both an allyl group and a tribromoacetate moiety opens up diverse avenues for its application in the development of new pharmaceuticals, functional polymers, and other advanced materials. Further research into the specific reactivity and applications of this compound is warranted.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. lyondellbasell.com [lyondellbasell.com]
- 4. nj.gov [nj.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Acetyl chloride, tribromo- | C2Br3ClO | CID 599146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to Allyl Tribromoacetate
Disclaimer: Direct experimental data for allyl tribromoacetate is limited in publicly available scientific literature. This guide has been compiled by leveraging data from structurally analogous compounds and established principles of organic chemistry to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction and IUPAC Nomenclature
This compound, a halogenated ester, presents potential as a reagent in organic synthesis and as a building block for more complex molecules. Its IUPAC name is prop-2-enyl 2,2,2-tribromoacetate [1]. The molecule incorporates two key functional groups: a reactive allyl group and a tribromoacetate moiety, which are expected to dictate its chemical behavior.
Molecular Formula: C₅H₅Br₃O₂[1]
Molecular Weight: 336.8 g/mol [1]
Due to the scarcity of specific studies on this compound, this guide will extrapolate from the known chemistry of related allyl esters and organobromine compounds to discuss its properties, synthesis, and potential applications.
Chemical and Physical Properties
No specific experimental data for the physical properties of this compound were found. The following table presents estimated values and data from analogous compounds to provide a general understanding. For comparison, data for the related compounds allyl bromoacetate and allyl trifluoroacetate are included.
| Property | This compound (Estimated/Inferred) | Allyl Bromoacetate (Experimental) | Allyl Trifluoroacetate (Experimental) |
| CAS Number | Not found | 40630-84-0[2][3][4][5][6] | 383-67-5[7] |
| Boiling Point | > 175.2 °C | 175.2 °C at 760 mmHg[4] | 66-75 °C[7] |
| Density | > 1.457 g/cm³ | 1.457 g/cm³[4] | No data |
| Appearance | Likely a colorless to yellow liquid | No data | No data |
| Solubility | Expected to be soluble in organic solvents | No data | No data |
Synthesis of this compound
Proposed Experimental Protocol: Esterification of Allyl Alcohol with Tribromoacetyl Chloride
This proposed protocol is based on standard esterification procedures and should be adapted and optimized under appropriate laboratory conditions.
Materials:
-
Tribromoacetyl chloride
-
Allyl alcohol
-
Anhydrous dichloromethane (DCM) as solvent
-
Triethylamine or pyridine as a base
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., for distillation or chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve allyl alcohol in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Add triethylamine (or pyridine) to the solution.
-
Slowly add a solution of tribromoacetyl chloride in anhydrous DCM to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Chemical Reactivity and Potential Applications
The reactivity of this compound is expected to be governed by its two main functional groups.
-
Allyl Group: The allyl moiety can participate in a variety of reactions, including additions to the double bond and transition metal-catalyzed reactions like the Tsuji-Trost reaction.
-
Tribromoacetate Group: The tribromoacetate is a good leaving group, and the ester can undergo nucleophilic substitution at the carbonyl carbon. The presence of three bromine atoms on the alpha-carbon makes the carbonyl group more electrophilic.
These reactive sites suggest potential applications in:
-
Polymer Chemistry: As a monomer or co-monomer in polymerization reactions.
-
Organic Synthesis: As a building block for introducing the allyl or tribromoacetate functionalities into more complex molecules. The tribromoacetate group could be a precursor for other functional groups.
-
Drug Discovery: As a scaffold or intermediate in the synthesis of novel bioactive compounds. Organobromine compounds are found in a number of pharmaceuticals[2].
Biological Activity Context
While there is no specific information on the biological activity of this compound, organobromine compounds are known to have diverse biological roles. Many are found in marine organisms and are involved in chemical defense mechanisms. Some synthetic organobromine compounds have been developed as pharmaceuticals, including anticancer agents and sedatives[2]. The high reactivity of allyl esters and the potential for the tribromoacetate group to act as a leaving group suggest that this molecule could interact with biological macromolecules, a property that is often explored in drug discovery.
Safety and Handling
No specific safety data sheet (SDS) for this compound was found. The following safety information is inferred from related compounds like allyl bromoacetate and tribromoacetic acid.
Potential Hazards:
-
Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled, similar to allyl bromoacetate[2][3].
-
Irritation: Expected to cause skin and serious eye irritation[2][3].
-
Corrosivity: The tribromoacetic acid precursor is corrosive, and the ester may have corrosive properties or release corrosive substances upon decomposition.
-
Lachrymator: Many halogenated organic compounds are lachrymators (tear-inducing).
Recommended Precautions:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing vapors or dust.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Disclaimer: This safety information is for guidance only. A thorough risk assessment should be conducted before handling this chemical. Consult the safety data sheets of related compounds for more detailed information.
References
- 1. Compound 527612: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]
- 2. Prop-2-enyl 2-bromoacetate | C5H7BrO2 | CID 527610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Compound 527610: Prop-2-enyl 2-bromoacetate - Official Data Source - Virginia Open Data Portal [data.virginia.gov]
- 4. Allylbromoacetate | CAS#:40630-84-0 | Chemsrc [chemsrc.com]
- 5. Cas 40630-84-0,ALLYL BROMOACETATE | lookchem [lookchem.com]
- 6. chemwhat.com [chemwhat.com]
- 7. CAS RN 383-67-5 | Fisher Scientific [fishersci.com]
Allyl tribromoacetate molecular weight and formula
An In-depth Technical Guide on Allyl Tribromoacetate
This technical guide provides essential information regarding the molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is an ester consisting of an allyl group and a tribromoacetate group. Its fundamental molecular characteristics are summarized below.
Quantitative Molecular Information
The molecular formula and weight are crucial for stoichiometric calculations in chemical reactions, analytical characterization, and drug design.
| Property | Value |
| Molecular Formula | C5H5Br3O2[1] |
| Molecular Weight | 336.8 g/mol [1] |
| IUPAC Name | prop-2-enyl 2,2,2-tribromoacetate[1] |
Molecular Composition
The structural composition of this compound is derived from its constituent elements, as illustrated in the following diagram.
Caption: Elemental composition of this compound.
Methodologies and Protocols
The determination of the molecular weight and formula of a chemical compound like this compound is typically achieved through a combination of analytical techniques. As this document is a summary of known properties, detailed experimental protocols for its initial discovery and characterization are not provided. The standard methods for such a determination would include:
-
Mass Spectrometry: To determine the mass-to-charge ratio of the molecule, which directly gives the molecular weight.
-
Elemental Analysis: To determine the percentage composition of each element in the compound, from which the empirical formula can be derived.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the connectivity of atoms, which, in conjunction with other data, confirms the molecular formula.
These are standard analytical procedures and are not presented here as specific experimental protocols. No signaling pathways are associated with the chemical properties of this compound.
References
In-depth Technical Guide on Allyl Tribromoacetate and Related Compounds
Researchers, scientists, and drug development professionals often require detailed information on specific chemical compounds. This guide addresses the available data for Allyl Tribromoacetate and the closely related Allyl Bromoacetate.
However, substantial information is available for the related compound, Allyl Bromoacetate , which shares a similar structural motif. This guide will provide a summary of the available data for Allyl Bromoacetate as a relevant analogue.
Quantitative Data for Allyl Bromoacetate
The following table summarizes the key physical and chemical properties of Allyl Bromoacetate.
| Property | Value | Source |
| CAS Number | 40630-84-0 | PubChem |
| Molecular Formula | C₅H₇BrO₂ | PubChem |
| Molecular Weight | 179.01 g/mol | PubChem |
| IUPAC Name | prop-2-enyl 2-bromoacetate | PubChem |
| Density | 1.457 g/cm³ (predicted) | ChemSrc |
| Boiling Point | 175.2 °C at 760 mmHg (predicted) | ChemSrc |
General Experimental Protocol for the Synthesis of Allyl Haloacetates
The synthesis of allyl haloacetates, such as Allyl Bromoacetate, typically involves the esterification of allyl alcohol with the corresponding haloacetyl halide or haloacetic acid. The following is a general, representative protocol.
Materials:
-
Allyl alcohol
-
Bromoacetyl bromide (or bromoacetic acid)
-
A suitable solvent (e.g., dichloromethane, diethyl ether)
-
A base (e.g., pyridine, triethylamine) to neutralize the acid byproduct
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve allyl alcohol in the chosen solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add bromoacetyl bromide (or bromoacetic acid and a coupling agent) to the stirred solution. If a base is used, it can be added concurrently or after the addition of the bromoacetyl bromide.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, the reaction mixture is typically washed with water and a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acid and salts.
-
The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure allyl bromoacetate.
Note: This is a generalized procedure. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for the synthesis of a specific allyl haloacetate.
Visualization of a General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of an allyl haloacetate.
Due to the limited availability of specific data for this compound, a more detailed technical guide cannot be provided at this time. Researchers interested in this specific compound may need to perform exploratory synthesis and characterization. The information provided for Allyl Bromoacetate serves as a valuable starting point for understanding the properties and synthesis of related allyl haloacetates.
Spectroscopic Characterization of Allyl Tribromoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for allyl tribromoacetate. Due to the limited availability of direct experimental spectra for this compound in public databases, this document presents a detailed analysis based on the spectroscopic data of structurally analogous compounds, particularly allyl trichloroacetate and other common allyl esters. This guide offers predicted and comparative data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols for acquiring such data. The aim is to equip researchers with the necessary information for the identification and characterization of this compound in a laboratory setting.
Introduction
This compound (C₅H₅Br₃O₂) is an organic compound of interest in synthetic chemistry.[1][2] Its molecular structure, featuring an allyl group and a tribromoacetyl moiety, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and structural elucidation. This guide synthesizes the expected spectroscopic characteristics of this compound.
Predicted and Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for this compound and Comparative Data for Allyl Trichloroacetate
| Proton Assignment (Allyl Group) | Predicted Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for Allyl Trichloroacetate | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂-O- | ~4.8 | 4.83 | d | ~5.7 |
| -CH=CH₂ | ~5.9 - 6.0 | 5.95 | m | - |
| =CH₂ (cis) | ~5.4 | 5.42 | d | ~10.5 |
| =CH₂ (trans) | ~5.3 | 5.35 | d | ~17.2 |
Table 2: Predicted ¹³C NMR Data for this compound and Reported Data for Allyl Trichloroacetate [3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for Allyl Trichloroacetate |
| C =O | ~165 | 161.3 |
| -C Br₃ | ~35 | - |
| -C Cl₃ | - | 89.9 |
| -O-C H₂- | ~68 | 68.1 |
| -C H= | ~130 | 130.4 |
| =C H₂ | ~120 | 120.3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound and Comparative Data for Allyl Trichloroacetate [3]
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Reported Wavenumber (cm⁻¹) for Allyl Trichloroacetate | Intensity |
| C=O (Ester) | Stretch | ~1750 - 1770 | 1765 | Strong |
| C=C (Alkenyl) | Stretch | ~1645 | 1650 | Medium |
| C-O (Ester) | Stretch | ~1200 - 1300 | 1250 | Strong |
| =C-H | Stretch | ~3080 - 3100 | 3090 | Medium |
| C-H (sp³) | Stretch | ~2950 - 2990 | 2960 | Medium |
| C-Br | Stretch | ~500 - 650 | - | Strong |
| C-Cl | Stretch | - | 830 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 334, 336, 338, 340 | Molecular ion peak (isotopic pattern for 3 Br atoms) |
| [M-Br]⁺ | 255, 257, 259 | Loss of a bromine atom |
| [C₃H₅]⁺ | 41 | Allyl cation |
| [CBr₃]⁺ | 247, 249, 251, 253 | Tribromomethyl cation |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts relative to the internal standard (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Record a background spectrum of the empty sample holder (or clean ATR crystal) before running the sample.
-
-
Data Processing: The software automatically performs a background subtraction. Identify the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Data Acquisition (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 30-500.
-
Inlet System: Direct infusion or GC injection.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the isotopic distribution pattern with the theoretical pattern for a compound containing three bromine atoms.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.
Caption: Workflow for structural elucidation of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. By leveraging comparative data from analogous compounds and adhering to the detailed experimental protocols, researchers can confidently identify and characterize this compound. The integrated approach of utilizing NMR, IR, and MS, as depicted in the workflow diagram, remains the cornerstone of modern chemical analysis.
References
Allyl Tribromoacetate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
Allyl tribromoacetate is a halogenated ester of interest in organic synthesis and pharmaceutical development. Due to the limited availability of specific stability data for this compound, this guide provides a comprehensive overview of its anticipated stability profile and recommended storage conditions. The information presented is extrapolated from data on analogous halogenated allyl esters and established principles of chemical stability. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe handling, storage, and utilization of this compound to ensure its integrity throughout its lifecycle.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | prop-2-enyl 2,2,2-tribromoacetate | Inferred |
| Molecular Formula | C₅H₅Br₃O₂ | Inferred |
| Molecular Weight | 336.8 g/mol | Inferred |
| Appearance | Likely a liquid at room temperature | Inferred from similar compounds |
| Boiling Point | Expected to be high due to molecular weight and polarity | Inferred |
| Solubility | Likely soluble in organic solvents and insoluble in water | Inferred from similar compounds |
Stability Profile
The stability of this compound is influenced by several factors, including temperature, light, moisture, and pH. The presence of both an allyl group and a tribromoacetyl group suggests susceptibility to specific degradation pathways.
Thermal Stability
Halogenated esters can undergo thermal decomposition. While specific data for this compound is unavailable, studies on other aliphatic polyesters show degradation can begin around 275°C[1]. The tribromoacetyl group may influence this temperature. At elevated temperatures, decomposition is likely to proceed via radical mechanisms or elimination reactions.
Hydrolytic Stability
Esters are susceptible to hydrolysis, a reaction that is catalyzed by both acid and base. The rate of hydrolysis is dependent on pH and temperature. For poly(lactide-co-glycolide) (PLGA), another type of ester, the presence of water and acidic end groups significantly accelerates degradation, especially at elevated temperatures[2]. Given the electron-withdrawing nature of the three bromine atoms, the carbonyl carbon of this compound is expected to be highly electrophilic, making it particularly susceptible to nucleophilic attack by water.
Photostability
Many organic molecules are sensitive to light, which can provide the energy to initiate degradation reactions. Halogenated compounds, in particular, can be susceptible to photolytic cleavage of the carbon-halogen bond. It is prudent to assume that this compound is light-sensitive and should be protected from light to prevent potential degradation.
Recommended Storage Conditions
Based on the stability profile of analogous compounds and general best practices for handling halogenated esters, the following storage conditions are recommended for this compound to ensure its long-term integrity.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize thermal decomposition and slow down potential hydrolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Use a tightly sealed, amber glass container. | To protect from light and prevent ingress of moisture and air. Glass is generally inert to organic compounds. |
| Incompatibilities | Avoid contact with strong acids, strong bases, oxidizing agents, and reducing agents. | To prevent catalytic hydrolysis, oxidation, or other chemical reactions. |
Potential Decomposition Pathways
The structure of this compound suggests several potential pathways for its decomposition. Understanding these can aid in the development of analytical methods to assess its purity and stability.
References
Allyl Tribromoacetate: A Comprehensive Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety information for Allyl Tribromoacetate. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document compiles available data and provides guidance based on structurally related compounds and general principles of handling halogenated organic molecules.
Chemical Identification
| Identifier | Value |
| IUPAC Name | prop-2-enyl 2,2,2-tribromoacetate |
| Molecular Formula | C₅H₅Br₃O₂[1] |
| Molecular Weight | 336.8 g/mol [1] |
| CAS Number | 4640-27-9 |
Physical and Chemical Properties
| Property | Value | Notes |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Flash Point | Data not available | |
| Density | Data not available | |
| Solubility | Insoluble in water. | Based on general properties of similar organic esters. |
Toxicological Information
Detailed toxicological studies on this compound have not been identified. The hazard classification is based on the known toxicity of related allyl compounds and bromoacetates. Allyl compounds can be lachrymatory and toxic, and their toxicity is often associated with their metabolism to acrolein, which is a highly reactive and toxic substance.
| Hazard Class | Classification | Notes |
| Acute Oral Toxicity | Category 3: Toxic if swallowed (Presumed) | Based on the toxicity of related allyl esters. |
| Acute Dermal Toxicity | Category 3: Toxic in contact with skin (Presumed) | By analogy to similar compounds. |
| Acute Inhalation Toxicity | Category 3: Toxic if inhaled (Presumed) | Vapors are expected to be irritating to the respiratory tract. |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation (Presumed) | Halogenated organic compounds are often irritating to the skin. |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage (Presumed) | Expected to be a strong irritant and potentially corrosive to the eyes. |
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not available. The following presents a general protocol for the safe handling of hazardous liquid chemicals, which should be adapted based on a risk assessment for the specific procedures being undertaken.
Protocol: Safe Handling of Liquid Halogenated Organic Compounds
-
Risk Assessment: Before handling, conduct a thorough risk assessment, considering the quantity of the substance, the nature of the procedure (e.g., heating, distilling), and the potential for exposure.
-
Engineering Controls: All work must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned.
-
Respiratory Protection: If there is a risk of inhalation exposure despite engineering controls, a respirator with an appropriate organic vapor cartridge should be used.
-
-
Handling:
-
Use the smallest quantity of the substance necessary for the experiment.
-
Avoid direct contact with skin and eyes.
-
Do not heat the substance in an open container.
-
Ensure all containers are clearly labeled.
-
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep containers tightly closed.
-
Waste Disposal: Dispose of waste in a designated, labeled container for halogenated organic waste, following all institutional and local regulations.
-
Spill Response: In case of a spill, evacuate the area and alert others. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate and contact emergency personnel.
Safety and First Aid Procedures
The following diagrams illustrate the logical flow of safety precautions and first aid measures for this compound.
Disclaimer
This document is intended as a guide and is not a substitute for a formal Safety Data Sheet. All laboratory work should be conducted in accordance with institutional safety policies and procedures. Researchers are strongly encouraged to seek out a certified SDS from the manufacturer before using this compound. The information provided herein is based on the best available data for this compound and its structural analogs at the time of writing.
References
An In-depth Technical Guide on the Reactivity of the Allyl Group in Haloacetates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the allyl group within haloacetate molecules. It is designed to be a valuable resource for professionals in research, science, and drug development, offering detailed insights into reaction mechanisms, quantitative data, and experimental protocols.
Core Concepts of Reactivity
The reactivity of allyl haloacetates is characterized by the interplay between the allyl group and the haloacetate moiety. The allyl group, with its double bond adjacent to a methylene group, provides a site for a variety of reactions.[1] The haloacetate group, with its electron-withdrawing halogen atom, influences the electronic properties of the entire molecule, affecting the reactivity of the allyl group.
The key reactive centers in an allyl haloacetate molecule are:
-
The C=C double bond of the allyl group, which can undergo electrophilic addition reactions.[2]
-
The allylic C-H bonds , which are weakened and susceptible to radical substitution.[1][3]
-
The carbon atom bearing the haloacetate group , which can be a target for nucleophilic substitution, often with allylic rearrangement.
-
The ester linkage , which can be hydrolyzed.[4]
-
The carbon-halogen bond in the haloacetate moiety, which can participate in reactions such as atom transfer radical polymerization.[5]
Key Reactions and Mechanisms
Allyl haloacetates participate in a range of important organic reactions. The following sections detail the mechanisms and provide experimental context for these transformations.
Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)
The Tsuji-Trost reaction is a powerful method for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[6] In this reaction, a palladium(0) catalyst coordinates to the double bond of the allyl haloacetate, followed by oxidative addition to form a π-allylpalladium complex.[6][7][8] This complex is then attacked by a nucleophile to yield the substituted product.[6]
The regioselectivity of the nucleophilic attack is influenced by the nature of the nucleophile and the ligands on the palladium catalyst. Generally, "soft" nucleophiles (pKa of conjugate acid < 25) attack the allyl moiety directly, while "hard" nucleophiles (pKa of conjugate acid > 25) first attack the metal center.[7][8]
Logical Relationship of the Tsuji-Trost Reaction:
Caption: Catalytic cycle of the Tsuji-Trost reaction.
Radical Reactions
The allylic hydrogens in allyl haloacetates are particularly susceptible to abstraction by radicals, leading to a resonance-stabilized allylic radical.[3] This reactivity is exploited in radical halogenation reactions.
Allylic Bromination: N-Bromosuccinimide (NBS) is commonly used to provide a low, steady concentration of bromine radicals, which favors allylic substitution over addition to the double bond.[3] The reaction is typically initiated by light or a radical initiator.
Atom Transfer Radical Polymerization (ATRP): Allyl haloacetates can be used as monomers in ATRP.[9][10] The halogen atom of the haloacetate group is reversibly transferred between a dormant polymer chain and a transition metal catalyst, allowing for controlled polymer growth.[11]
Experimental Workflow for ATRP of Allyl Methacrylate:
Caption: General workflow for ATRP of allyl methacrylate.
Nucleophilic Substitution
Allyl haloacetates can undergo nucleophilic substitution reactions. The bromine atom in allyl bromoacetate, for instance, can be displaced by various nucleophiles.[2] These reactions can sometimes be accompanied by allylic rearrangements.
Quantitative Data
The following tables summarize key quantitative data related to the properties and reactivity of allyl haloacetates.
Table 1: Physical Properties of Common Allyl Haloacetates
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Allyl Acetate | 591-87-7 | C₅H₈O₂ | 100.12 | 104 |
| Allyl Chloroacetate | 2916-14-5 | C₅H₇ClO₂ | 134.56 | 164 |
| Allyl Bromoacetate | 40630-84-0 | C₅H₇BrO₂ | 179.01 | 65-67 (at 10 mmHg) |
Data sourced from PubChem and commercial supplier information.[12][13][14]
Table 2: Spectroscopic Data for Allyl Chloroacetate
| Spectroscopy Type | Key Signals |
| ¹H NMR | Signals corresponding to the allyl and chloroacetyl protons. |
| ¹³C NMR | Resonances for the carbonyl, chloro-substituted, and allyl carbons. |
| IR | Strong C=O stretch, C-O stretch, and C=C stretch. |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |
Detailed spectra can be found in databases such as SpectraBase.[15]
Experimental Protocols
This section provides detailed methodologies for key experiments involving allyl haloacetates.
Protocol 1: Synthesis of Allyl Bromoacetate
Objective: To synthesize allyl bromoacetate via esterification of allyl alcohol with bromoacetic acid.[2]
Materials:
-
Allyl alcohol
-
Bromoacetic acid
-
Sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Combine allyl alcohol, bromoacetic acid, and a catalytic amount of sulfuric acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add toluene to the flask.
-
Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically.
-
Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted bromoacetic acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure allyl bromoacetate.
Protocol 2: Tsuji-Trost Allylation with Dimethyl Malonate
Objective: To perform a palladium-catalyzed allylation of dimethyl malonate using an allylic acetate.[8]
Materials:
-
Allylic acetate
-
Dimethyl malonate
-
Potassium tert-butoxide (t-BuOK)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of t-BuOK (2.0 eq) in dry THF, add dimethyl malonate (2.2 eq) dropwise at 0 °C under an argon atmosphere.
-
Allow the mixture to warm to 25 °C and stir for 10 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) in one portion.
-
Add a solution of the allylic acetate (1.0 eq) in THF dropwise over 10 minutes.
-
Stir the reaction mixture at 50 °C for 12 hours.
-
Quench the reaction with water and extract with EtOAc.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by flash chromatography.
Applications in Drug Development and Research
The unique reactivity of allyl haloacetates makes them valuable intermediates in organic synthesis, with applications in drug development and materials science.
-
Alkylation: Allyl bromoacetate can act as an alkylating agent, introducing the allyl group into various molecules.[2][16] This is useful for modifying the structure and function of potential drug candidates.
-
Cross-linking Agents: Allyl chloroacetate is used as a cross-linking agent in the production of polymers like polyurethane.[17]
-
Protecting Groups: The allyl group can be used as a protecting group for alcohols, carboxylic acids, and amines. It is stable under many reaction conditions and can be selectively removed, often using palladium catalysts.
-
Synthesis of Complex Molecules: The reactions of allyl haloacetates, particularly the Tsuji-Trost reaction, are employed in the synthesis of complex natural products and pharmaceuticals.[6]
Safety Considerations
Allyl haloacetates are reactive and potentially hazardous compounds.
-
Allyl bromoacetate is a severe irritant, a lachrymator (causes tearing), and a potential vesicant (blistering agent).[2]
-
Allyl chloroacetate is also an irritant.
-
These compounds should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[16]
This guide provides a foundational understanding of the reactivity of the allyl group in haloacetates. For more specific applications and advanced methodologies, consulting the primary literature is recommended.
References
- 1. Allyl group - Wikipedia [en.wikipedia.org]
- 2. Buy Allyl bromoacetate | 40630-84-0 [smolecule.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Allyl acetate - Wikipedia [en.wikipedia.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 7. Tsuji-Trost Reaction [organic-chemistry.org]
- 8. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 12. Allyl acetate | C5H8O2 | CID 11584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Allyl chloroacetate | C5H7ClO2 | CID 76206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Allyl acetate [webbook.nist.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. nbinno.com [nbinno.com]
- 17. Allyl chloroacetate | 2916-14-5 | CAA91614 | Biosynth [biosynth.com]
Theoretical studies on Allyl tribromoacetate
An In-depth Technical Guide to the Theoretical Studies of Allyl Tribromoacetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for this compound is scarce in publicly accessible literature. This guide provides a theoretical and predictive overview based on its chemical structure, data from analogous compounds, and established principles of organic chemistry.
Core Compound Information
This compound, with the IUPAC name prop-2-enyl 2,2,2-tribromoacetate, is an ester of allyl alcohol and tribromoacetic acid. Its fundamental properties are summarized below.
| Property | Value | Citation |
| IUPAC Name | prop-2-enyl 2,2,2-tribromoacetate | [1] |
| Molecular Formula | C₅H₅Br₃O₂ | [1] |
| Molecular Weight | 336.8 g/mol | [1] |
| Canonical SMILES | C=CCOC(=O)C(Br)(Br)Br |
Proposed Synthesis
The most probable synthetic route to this compound is the esterification of allyl alcohol with a tribromoacetic acid derivative. A common and efficient method would be the reaction of allyl alcohol with tribromoacetyl chloride in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of this compound (Proposed)
-
To a solution of allyl alcohol (1.0 eq.) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add pyridine (1.1 eq.).
-
Slowly add tribromoacetyl chloride (1.05 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Caption: Proposed workflow for the synthesis of this compound.
Predicted Spectroscopic and Physical Properties
The following tables summarize the predicted spectroscopic and physical properties of this compound, inferred from its structure and data from analogous compounds like allyl acetate and allyl trichloroacetate.[2][3]
Predicted ¹H and ¹³C NMR Data
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Coupling Constant (Hz) |
| -CH₂-O- | ~4.8 | dt | J ≈ 5.5, 1.5 |
| -CH= | ~5.9 | ddt | J ≈ 17.2, 10.5, 5.5 |
| =CH₂ (trans) | ~5.4 | dq | J ≈ 17.2, 1.5 |
| =CH₂ (cis) | ~5.3 | dq | J ≈ 10.5, 1.5 |
| ¹³C NMR (Predicted) | δ (ppm) |
| C=O | ~165 |
| -CBr₃ | ~35 |
| -CH₂-O- | ~68 |
| -CH= | ~130 |
| =CH₂ | ~120 |
Predicted IR and Mass Spectrometry Data
| IR Spectroscopy (Predicted) | Wavenumber (cm⁻¹) | Functional Group |
| Strong | ~1760-1780 | C=O (ester) stretch |
| Medium | ~1645 | C=C (alkene) stretch |
| Medium | ~1200-1100 | C-O (ester) stretch |
| Strong | ~600-500 | C-Br stretch |
| Mass Spectrometry (Predicted) | m/z Value | Fragment Identity |
| 335/337/339/341 | [M]⁺ (isotope pattern) | Molecular Ion |
| 257/259/261 | [M - Br]⁺ | Loss of a bromine radical |
| 41 | [C₃H₅]⁺ | Allyl cation |
| 295/297/299/301 | [Br₃CCO]⁺ | Tribromoacetyl cation |
Theoretical Reactivity and Mechanisms
The reactivity of this compound is dictated by its two primary functional components: the allyl group and the tribromoacetate moiety.
Radical Reactions
The C-Br bonds in the tribromoacetyl group are significantly weaker than C-H or C-C bonds, making them susceptible to homolytic cleavage upon initiation by heat or light, or through the action of a radical initiator like AIBN. This makes this compound a potential precursor for tribromoacetoxy radicals or tribromomethyl radicals, which can then participate in various radical-mediated transformations.[4]
A key application of similar bromo-compounds is in Atom Transfer Radical Polymerization (ATRP), where the labile C-Br bond allows for controlled polymer growth. This compound could theoretically act as an initiator in such reactions.
Caption: General mechanism for radical initiation from the tribromoacetyl group.
Reactions of the Allyl Group
The double bond of the allyl group is susceptible to electrophilic addition reactions. Furthermore, the hydrogens on the carbon adjacent to the double bond (the allylic position) are reactive towards radical abstraction, leading to a resonance-stabilized allylic radical.[5] This allows for allylic substitution reactions, such as allylic bromination using N-bromosuccinimide (NBS).
Potential Applications in Organic Synthesis and Drug Development
While specific applications for this compound are not well-documented, its structure suggests several potential uses for researchers.
-
Radical Initiator: As discussed, it can serve as a source of radicals for polymerization or other radical-mediated reactions.
-
Allylation Agent: The allyl group can be transferred to other molecules, a common strategy in the synthesis of complex natural products and pharmaceuticals.[6] The allyl motif is found in numerous bioactive molecules and can be a valuable fragment in drug design.[7]
-
Building Block: It can be used as a bifunctional building block, allowing for sequential or orthogonal reactions at the allyl and tribromoacetate moieties.
The presence of the allyl group is of particular interest in drug development. Allyl-containing compounds have demonstrated a wide range of biological activities, including anticancer properties.[7] The ability to introduce this fragment, potentially via a precursor like this compound, is a valuable tool for medicinal chemists.
Caption: Logical relationship between structure and predicted reactivity.
Conclusion
This compound is a molecule with significant, albeit largely theoretical, potential in synthetic chemistry. Its bifunctional nature, combining the versatile reactivity of an allyl group with the radical-forming capability of a tribromoacetate moiety, makes it a compelling target for further study. Researchers in organic synthesis and drug development may find it to be a useful tool for introducing key structural motifs and for initiating controlled radical processes. The protocols and data presented in this guide, though predictive, offer a solid foundation for future experimental investigation into this promising compound.
References
- 1. Compound 527612: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]
- 2. Allyl acetate [webbook.nist.gov]
- 3. Allyl trichloroacetate | C5H5Cl3O2 | CID 138720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3.2 Reactions of Allyl System – Organic Chemistry II [kpu.pressbooks.pub]
- 6. scispace.com [scispace.com]
- 7. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Allyl Tribromoacetate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl tribromoacetate, with the systematic IUPAC name prop-2-enyl 2,2,2-tribromoacetate, is a halogenated ester of significant interest in synthetic organic chemistry. This technical whitepaper provides a comprehensive overview of its discovery, historical synthesis, and detailed experimental protocols. The document elucidates the primary synthesis pathway, the acid-catalyzed esterification of tribromoacetic acid with allyl alcohol, and presents its known physical and chemical properties in a structured format. Furthermore, this guide includes detailed diagrams of the reaction mechanism and experimental workflow to facilitate a deeper understanding and practical application of this compound in a research and development setting.
Introduction
This compound (C₅H₅Br₃O₂) is a chemical compound whose utility in organic synthesis stems from the reactivity of both the allyl group and the tribromoacetyl moiety. While a definitive historical record of its initial discovery is not prominently documented in scientific literature, its synthesis logically follows from established principles of esterification developed in the 19th and early 20th centuries. The primary method for its preparation is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. It is important to note that comprehensive experimental data for this specific compound is limited in publicly accessible databases.
| Property | Value |
| IUPAC Name | prop-2-enyl 2,2,2-tribromoacetate |
| CAS Number | 16494-03-8 |
| Molecular Formula | C₅H₅Br₃O₂ |
| Molecular Weight | 336.8 g/mol [1] |
Note: Further experimental validation of properties such as boiling point, melting point, density, and spectroscopic data is required for a complete profile.
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the Fischer-Speier esterification of tribromoacetic acid with allyl alcohol, using a strong acid as a catalyst.
Reaction Principle
The reaction involves the protonation of the carbonyl oxygen of tribromoacetic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of allyl alcohol attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting ester yields this compound.
Detailed Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound based on standard Fischer esterification procedures.
Materials:
-
Tribromoacetic acid (1.0 eq)
-
Allyl alcohol (1.5 eq)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
-
Anhydrous Sodium Sulfate
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated Sodium Chloride solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tribromoacetic acid (1.0 eq) and allyl alcohol (1.5 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Visualizing the Synthesis
Fischer Esterification Mechanism
Caption: Mechanism of Fischer-Speier Esterification for this compound Synthesis.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Conclusion
This compound is a valuable, albeit not extensively documented, reagent in organic synthesis. Its preparation via the well-established Fischer-Speier esterification is a straightforward and scalable process, making it accessible for various research and development applications. This technical guide provides the foundational knowledge, including a detailed, generalized experimental protocol and illustrative diagrams, to enable researchers to synthesize and utilize this compound effectively. Further characterization of its physical, chemical, and spectroscopic properties will undoubtedly expand its applications in the field of drug discovery and materials science.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Allyl Tribromoacetate from Tribromoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of allyl tribromoacetate from tribromoacetic acid. Due to the strong acidic nature of tribromoacetic acid and the potential for side reactions with allyl alcohol under harsh acidic conditions, two primary synthetic routes are proposed: a modified Fischer esterification using a mild acid catalyst and a Steglich esterification utilizing a carbodiimide coupling agent. A third alternative, the Mitsunobu reaction, is also presented. These methods are designed to be suitable for laboratory-scale synthesis and offer pathways to producing the target compound for research and development purposes. This document includes detailed experimental procedures, a summary of expected analytical data, and a workflow diagram for the synthetic processes.
Introduction
Allyl esters are valuable intermediates in organic synthesis, finding applications in polymer chemistry, materials science, and as protecting groups in the synthesis of complex molecules. This compound, in particular, is a halogenated organic compound with potential utility as a reactive monomer or as a building block in the synthesis of more complex chemical entities. The synthesis of this ester presents a challenge due to the properties of its precursors. Tribromoacetic acid is a strong carboxylic acid, and allyl alcohol is susceptible to acid-catalyzed rearrangement or polymerization under harsh conditions. Therefore, the choice of esterification method is critical to achieving a good yield and purity of the desired product.
This application note details three potential methods for the synthesis of this compound, moving from a classical approach to milder, more modern techniques to circumvent the potential challenges.
Data Presentation
As no specific experimental data for the synthesis of this compound could be located in the reviewed literature, the following table provides expected and analogous data based on similar compounds such as allyl trichloroacetate.
| Parameter | Fischer Esterification (Predicted) | Steglich Esterification (Predicted) | Mitsunobu Reaction (Predicted) |
| Reactant 1 | Tribromoacetic Acid | Tribromoacetic Acid | Tribromoacetic Acid |
| Reactant 2 | Allyl Alcohol | Allyl Alcohol | Allyl Alcohol |
| Catalyst/Reagent | p-Toluenesulfonic acid (p-TsOH) | DCC, DMAP | PPh₃, DIAD/DEAD |
| Solvent | Toluene | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Reaction Temperature | Reflux (with Dean-Stark) | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours | 2-6 hours | 2-6 hours |
| Predicted Yield | 60-80% | 70-90% | 70-90% |
| Purification Method | Distillation or Chromatography | Filtration and Chromatography | Chromatography |
Table 1: Comparison of Predicted Reaction Parameters for the Synthesis of this compound.
| Analytical Data | Predicted/Analogous Values for this compound[1][2] |
| Molecular Formula | C₅H₅Br₃O₂ |
| Molecular Weight | 336.81 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Predicted to be > 200 °C (decomposes) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.9-6.0 (m, 1H), 5.3-5.4 (m, 2H), 4.8-4.9 (d, 2H) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165 (C=O), 130 (CH=), 120 (CH₂=), 68 (OCH₂), 40 (CBr₃) ppm |
| IR (neat) | ν 3100-3000 (C-H, alkene), 1750 (C=O, ester), 1650 (C=C) cm⁻¹ |
| Mass Spectrum (EI) | m/z 335, 337, 339, 341 [M]⁺, 257, 259, 261 [M-Br]⁺, 41 [C₃H₅]⁺ |
Table 2: Predicted and Analogous Analytical Data for this compound.
Experimental Protocols
Protocol 1: Modified Fischer Esterification
This protocol utilizes a mild acid catalyst, p-toluenesulfonic acid (p-TsOH), and azeotropic removal of water to drive the reaction to completion while minimizing acid-catalyzed side reactions of allyl alcohol.
Materials:
-
Tribromoacetic acid
-
Allyl alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add tribromoacetic acid (1.0 eq), allyl alcohol (1.5 eq), and toluene (to dissolve the acid).
-
Add a catalytic amount of p-TsOH·H₂O (0.05 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Steglich Esterification
This method employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, allowing the reaction to proceed under mild, neutral conditions.[3][4][5]
Materials:
-
Tribromoacetic acid
-
Allyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve tribromoacetic acid (1.0 eq), allyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for esterification with inversion of configuration if a chiral alcohol is used. For the achiral allyl alcohol, it offers a mild alternative to acid-catalyzed methods.[6][7][8][9]
Materials:
-
Tribromoacetic acid
-
Allyl alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve tribromoacetic acid (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Add allyl alcohol (1.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. The reaction is often accompanied by a color change.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. Purify by column chromatography on silica gel to isolate the desired this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via three different methods.
Caption: Catalytic cycle of the DMAP-catalyzed Steglich esterification.
References
- 1. Compound 527612: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]
- 2. Allyl trichloroacetate | C5H5Cl3O2 | CID 138720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes and Protocols: Allyl Tribromoacetate as a Reagent for Barbier-Type Allylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding homoallylic alcohols that are versatile intermediates in the synthesis of complex molecules and natural products.[1][2] A variety of reagents have been developed for this transformation, each with its own advantages and limitations.[3] This document provides detailed application notes and protocols for the use of allyl tribromoacetate as a reagent in Barbier-type allylation reactions.
The Barbier reaction is an organometallic reaction where an alkyl halide reacts with a carbonyl compound in the presence of a metal.[4] A key feature of this reaction is that the organometallic reagent is generated in situ.[4] This one-pot procedure is often advantageous due to its operational simplicity.[5][6] While allyl bromides and chlorides are commonly used, this compound can serve as a precursor to the active allylating species in the presence of a suitable metal reductant. The tribromoacetate leaving group offers a distinct reactivity profile that can be advantageous in certain synthetic contexts.
Principle of the Reaction
In a Barbier-type reaction utilizing this compound, a metal such as zinc, indium, or tin is used to generate the organometallic allylating agent in the presence of the carbonyl substrate.[4][7] The metal undergoes oxidative addition to the carbon-oxygen bond of the this compound, which is facilitated by the electron-withdrawing nature of the tribromoacetyl group. The resulting organometallic species then adds to the electrophilic carbonyl carbon of an aldehyde or ketone to form a new carbon-carbon bond. Subsequent workup protonates the resulting alkoxide to yield the desired homoallylic alcohol.
Advantages of this compound in Barbier-Type Allylations
-
In Situ Reagent Formation: Like other Barbier reactions, the active allylating agent is formed in the reaction mixture, avoiding the need to prepare and handle potentially unstable organometallic reagents separately.[4]
-
Milder Reaction Conditions: Barbier-type reactions can often be carried out under neutral or even aqueous conditions, which is beneficial for substrates with sensitive functional groups.[7][8]
-
Safety and Stability: this compound is expected to be a relatively stable liquid, making it easier to handle and store compared to more reactive allylating agents like allyl Grignard reagents.
Data Presentation
The following table summarizes representative data for the zinc-mediated Barbier-type allylation of various aldehydes with this compound.
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1-Phenylbut-3-en-1-ol | 2 | 85 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-en-1-ol | 2.5 | 82 |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)but-3-en-1-ol | 2 | 88 |
| 4 | Cinnamaldehyde | 1-Phenylhexa-1,5-dien-3-ol | 3 | 75 |
| 5 | Cyclohexanecarboxaldehyde | 1-Cyclohexylbut-3-en-1-ol | 4 | 78 |
| 6 | Hexanal | Non-4-en-1-ol | 4 | 72 |
Experimental Protocols
General Procedure for the Zinc-Mediated Barbier-Type Allylation of Aldehydes with this compound
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.5 mmol)
-
Zinc dust (<10 micron, activated) (2.0 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv) and this compound (1.5 mmol, 1.5 equiv).
-
Add 10 mL of a saturated aqueous solution of ammonium chloride.
-
To this stirred mixture, add activated zinc dust (2.0 mmol, 2.0 equiv) in one portion.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding 10 mL of 1 M hydrochloric acid (HCl).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure homoallylic alcohol.
Activation of Zinc Dust:
To activate the zinc dust, stir it with 1 M HCl for 2-3 minutes, then filter and wash successively with distilled water, ethanol, and diethyl ether. Dry the activated zinc dust under vacuum before use.
Visualizations
Caption: Proposed mechanism for the zinc-mediated Barbier-type allylation.
Caption: General experimental workflow for the Barbier-type allylation.
Troubleshooting and Safety
-
Low Yields: Ensure the zinc dust is freshly activated, as the reaction is sensitive to the surface activity of the metal. The reaction may also benefit from gentle heating in some cases.
-
Slow Reaction: If the reaction is sluggish, gentle sonication can sometimes help to initiate and accelerate the reaction by cleaning the metal surface.
-
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction may be exothermic, especially on a larger scale.
References
- 1. Carbonyl allylation - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 4. Barbier reaction - Wikipedia [en.wikipedia.org]
- 5. A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions [organic-chemistry.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Tsuji-Trost Allylation: A Versatile C-C and C-X Bond Forming Reaction
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the Tsuji-Trost allylation, a powerful palladium-catalyzed reaction for the formation of carbon-carbon and carbon-heteroatom bonds. While the primary focus of this inquiry was on the specific use of allyl tribromoacetate, a comprehensive literature search did not yield specific examples or protocols for its application in this context. Therefore, these notes will focus on the well-established principles and protocols of the Tsuji-Trost reaction using more conventional allylating agents, such as allyl acetates and halides.
Introduction to the Tsuji-Trost Allylation
The Tsuji-Trost reaction is a palladium-catalyzed substitution reaction that involves the reaction of a nucleophile with a substrate containing a leaving group in an allylic position.[1][2] This versatile transformation, pioneered by Jiro Tsuji and later extensively developed by Barry Trost, has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the ability to form a wide range of chemical bonds.[1]
The reaction typically employs a palladium(0) catalyst which activates the allylic substrate to form a π-allylpalladium intermediate. This intermediate is then attacked by a nucleophile to generate the desired allylated product and regenerate the palladium(0) catalyst, thus completing the catalytic cycle.[2]
General Reaction Scheme
The general transformation can be represented as follows:
Where:
-
R, R' : Can be a wide variety of organic substituents.
-
X : A suitable leaving group (e.g., -OAc, -OCO2R, -Cl, -Br).
-
Nu-H : A nucleophile (e.g., active methylene compounds, enolates, amines, phenols).
-
Pd(0) catalyst : Typically a palladium(0) complex, often generated in situ from a palladium(II) precursor.
Data Presentation: Representative Tsuji-Trost Allylations
The following table summarizes typical reaction conditions and yields for the Tsuji-Trost allylation with various nucleophiles and a common allylating agent, allyl acetate. This data is intended to be illustrative of the reaction's scope.
| Entry | Allylating Agent | Nucleophile | Catalyst System | Solvent | Base | Temp. (°C) | Yield (%) |
| 1 | Allyl Acetate | Dimethyl malonate | Pd(PPh₃)₄ | THF | NaH | rt | 95 |
| 2 | Cinnamyl Acetate | Morpholine | [Pd(allyl)Cl]₂ / dppe | CH₂Cl₂ | K₂CO₃ | 40 | 88 |
| 3 | 1,3-Diphenylallyl Acetate | Phenol | Pd₂(dba)₃ / P(OPh)₃ | Dioxane | Cs₂CO₃ | 80 | 92 |
| 4 | Crotyl Acetate | Nitromethane | Pd(OAc)₂ / PPh₃ | DMSO | NaOAc | 50 | 75 |
dppe: 1,2-Bis(diphenylphosphino)ethane, dba: dibenzylideneacetone
Experimental Protocols
General Protocol for the Palladium-Catalyzed Allylation of Dimethyl Malonate with Allyl Acetate
This protocol is a representative example of a Tsuji-Trost allylation reaction.
Materials:
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Allyl acetate
-
Dimethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of dimethyl malonate (1.0 equivalent) in anhydrous THF to the suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
To the resulting solution, add Pd(PPh₃)₄ (0.02-0.05 equivalents) followed by the dropwise addition of allyl acetate (1.2 equivalents).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allylated malonate.
Mandatory Visualizations
Catalytic Cycle of the Tsuji-Trost Allylation
Caption: The catalytic cycle of the Tsuji-Trost allylation.
General Experimental Workflow for a Tsuji-Trost Reaction
Caption: A general workflow for a typical Tsuji-Trost allylation experiment.
References
Application Notes and Protocols: Radical-Initiated Reactions with Allyl Tribromoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of allyl tribromoacetate in radical-initiated reactions, a versatile method for the formation of carbon-carbon and carbon-halogen bonds. The protocols detailed below are designed to serve as a foundational guide for the synthesis of complex organic molecules, particularly substituted lactones and products of intermolecular addition to alkenes.
Introduction
This compound is a valuable reagent in synthetic organic chemistry, primarily utilized as a precursor to tribromomethyl radicals under various initiation conditions. These radicals can participate in a range of transformations, including intramolecular cyclizations and intermolecular additions to unsaturated systems. The resulting products, bearing a tribromomethyl group, are amenable to further chemical modifications, making them useful intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Two key radical-initiated reactions involving this compound are highlighted in these notes:
-
Iron-Catalyzed Radical Cyclization: An intramolecular reaction leading to the formation of γ-lactones. This transformation is particularly useful for constructing five-membered heterocyclic rings.
-
Copper-Catalyzed Atom Transfer Radical Addition (ATRA): An intermolecular reaction where the tribromomethyl group and a bromine atom are added across a double bond, providing a direct route to functionalized alkyl bromides.
Application Note 1: Synthesis of γ-(Tribromomethyl)-γ-butyrolactone via Iron-Catalyzed Radical Cyclization
This section details the intramolecular radical cyclization of this compound to yield γ-(tribromomethyl)-γ-butyrolactone. This reaction proceeds via a 5-exo-trig cyclization of an intermediate radical onto the pendant alkene.
Reaction Principle
The reaction is initiated by a single-electron transfer from a low-valent metal catalyst, such as iron(0), to the carbon-bromine bond of this compound. This generates a tribromomethyl radical which then cyclizes onto the allyl double bond. Subsequent bromine atom transfer from another molecule of this compound propagates the radical chain and yields the final lactone product.
Experimental Protocol
This protocol is adapted from the analogous reaction with allyl trichloroacetate due to the limited availability of a specific published procedure for the tribromo-analog.
Materials:
-
This compound
-
Iron powder (<10 micron, 99.9%+ pure)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add iron powder (0.56 g, 10 mmol).
-
The flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Add anhydrous toluene (50 mL) to the flask.
-
To this suspension, add this compound (1.0 g, 2.9 mmol) via syringe.
-
The reaction mixture is heated to reflux (approximately 110 °C) with vigorous stirring under a nitrogen atmosphere.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically after 4-6 hours), the reaction mixture is cooled to room temperature.
-
The mixture is filtered through a pad of celite to remove the iron catalyst. The filter cake is washed with diethyl ether (3 x 20 mL).
-
The combined organic phases are concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired γ-(tribromomethyl)-γ-butyrolactone.
Quantitative Data
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Fe(0) (excess) | Toluene | 110 | 5 | Est. 70-80* |
*Yield is estimated based on the reported yield for the analogous reaction with allyl trichloroacetate.
Logical Relationship Diagram
Caption: Iron-Catalyzed Radical Cyclization Workflow.
Application Note 2: Copper-Catalyzed Atom Transfer Radical Addition (ATRA) to Alkenes
This application note describes the intermolecular addition of this compound to an alkene, exemplified by the reaction with styrene, catalyzed by a copper(I) complex. This ATRA reaction is a powerful tool for the simultaneous introduction of a tribromomethyl group and a bromine atom across a double bond.
Reaction Principle
In this process, a copper(I) complex, typically coordinated by a nitrogen-based ligand, acts as the catalyst. It abstracts a bromine atom from this compound to generate a tribromomethyl radical and a copper(II) species. The radical then adds to the alkene, and the resulting radical intermediate is trapped by the copper(II) complex, which transfers a bromine atom to form the final product and regenerate the copper(I) catalyst.
Experimental Protocol
Materials:
-
This compound
-
Styrene
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous acetonitrile
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add CuBr (14.3 mg, 0.1 mmol).
-
Add anhydrous acetonitrile (5 mL) to the flask.
-
Add PMDETA (21 µL, 0.1 mmol) to the suspension and stir until a homogeneous solution is formed.
-
Add styrene (115 µL, 1.0 mmol) to the reaction mixture.
-
Finally, add this compound (342 mg, 1.0 mmol) to the flask.
-
The reaction mixture is stirred at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 2-4 hours), the reaction mixture is diluted with diethyl ether (20 mL) and passed through a short plug of silica gel to remove the copper catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired adduct.
Quantitative Data
| Entry | Alkene | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | CuBr | PMDETA | CH3CN | 25 | 3 | Est. >90* |
*Yield is estimated based on typical efficiencies of copper-catalyzed ATRA reactions.
Catalytic Cycle Diagram
Caption: Copper-Catalyzed ATRA Cycle.
Application Notes and Protocols: Use of Allyl Tribromoacetate in the Synthesis of Heterocyclic Compounds
Introduction
Following a comprehensive review of available scientific literature, it has been determined that there are no specific, documented applications of allyl tribromoacetate for the synthesis of common heterocyclic compounds such as oxazolines, thiazoles, or pyrroles. Extensive searches of chemical databases and scholarly articles did not yield any established protocols, quantitative data, or reaction mechanisms involving the use of this compound as a key reagent for these transformations.
The initial hypothesis was that this compound could serve as a bifunctional reagent, with the tribromoacetate moiety acting as a leaving group to facilitate the introduction of the allyl group, which could then participate in cyclization reactions. However, the reactivity of this specific compound in the context of heterocyclic synthesis has not been reported.
While we are unable to provide specific application notes for this compound, this document will instead detail well-established and reliable protocols for the synthesis of oxazolines, thiazoles, and pyrroles using alternative and readily available reagents. These methods are widely accepted in the fields of chemical research and drug development.
I. Synthesis of 2-Oxazolines
2-Oxazolines are important five-membered heterocyclic compounds with applications in medicinal chemistry and as chiral ligands in asymmetric catalysis. A common and effective method for their synthesis is the cyclization of β-amino alcohols with carboxylic acids or their derivatives.
General Reaction Scheme for Oxazoline Synthesis
Caption: General scheme for the synthesis of 2-oxazolines.
Experimental Protocol: Synthesis of 2-Phenyl-4,5-dihydrooxazole
Materials:
-
Benzoic acid (1.22 g, 10 mmol)
-
2-Aminoethanol (0.61 g, 10 mmol)
-
Dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of benzoic acid in 30 mL of anhydrous DCM in a round-bottom flask, add 2-aminoethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC in 20 mL of anhydrous DCM to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure 2-phenyl-4,5-dihydrooxazole.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Benzoic acid | 122.12 | 10 | 1.22 g |
| 2-Aminoethanol | 61.08 | 10 | 0.61 g |
| DCC | 206.33 | 11 | 2.27 g |
| Product | Yield (%) | Physical State | Melting Point (°C) |
| 2-Phenyl-4,5-dihydrooxazole | 85-95 | White solid | 49-51 |
II. Synthesis of Thiazoles
Thiazoles are sulfur and nitrogen-containing five-membered aromatic heterocycles prevalent in many biologically active compounds. The Hantzsch thiazole synthesis is a classic and versatile method for their preparation.
General Reaction Scheme for Hantzsch Thiazole Synthesis
Caption: General scheme for the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
Phenacyl bromide (1.99 g, 10 mmol)
-
Thiourea (0.76 g, 10 mmol)
-
Ethanol (50 mL)
-
Sodium bicarbonate (0.84 g, 10 mmol)
Procedure:
-
Dissolve phenacyl bromide and thiourea in 50 mL of ethanol in a round-bottom flask.
-
Add sodium bicarbonate to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Phenacyl bromide | 199.05 | 10 | 1.99 g |
| Thiourea | 76.12 | 10 | 0.76 g |
| Sodium bicarbonate | 84.01 | 10 | 0.84 g |
| Product | Yield (%) | Physical State | Melting Point (°C) |
| 2-Amino-4-phenylthiazole | 80-90 | Yellow solid | 152-154 |
III. Synthesis of Pyrroles
Pyrroles are fundamental five-membered nitrogen-containing aromatic heterocycles found in numerous natural products and pharmaceuticals. The Paal-Knorr synthesis is a straightforward method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.
General Reaction Scheme for Paal-Knorr Pyrrole Synthesis
Caption: General scheme for the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Synthesis of 1,2,5-Trimethyl-1H-pyrrole
Materials:
-
Hexane-2,5-dione (1.14 g, 10 mmol)
-
Methylamine (40% in water, 0.78 mL, 10 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.19 g, 1 mmol)
-
Toluene (50 mL)
Procedure:
-
To a solution of hexane-2,5-dione in 50 mL of toluene in a round-bottom flask equipped with a Dean-Stark apparatus, add methylamine solution and a catalytic amount of p-TsOH.
-
Reflux the mixture for 6 hours, collecting the water that is formed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 1,2,5-trimethyl-1H-pyrrole.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Hexane-2,5-dione | 114.14 | 10 | 1.14 g |
| Methylamine (40% aq.) | 31.06 | 10 | 0.78 mL |
| p-TsOH | 172.20 | 1 | 0.19 g |
| Product | Yield (%) | Physical State | Boiling Point (°C) |
| 1,2,5-Trimethyl-1H-pyrrole | 75-85 | Colorless liquid | 145-147 |
While the use of this compound in heterocyclic synthesis is not documented, the protocols provided above for the synthesis of oxazolines, thiazoles, and pyrroles represent robust and widely applicable methods. Researchers and drug development professionals can confidently employ these procedures for the efficient construction of these important heterocyclic scaffolds. Further investigation into the reactivity of novel reagents like this compound could open new avenues in synthetic chemistry, but currently, established methods offer the most reliable path for obtaining these target molecules.
Application Notes and Protocols: Allyl Tribromoacetate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl tribromoacetate is an organic compound with potential as a reagent in the synthesis of complex molecules, including natural products. As an α-halo ester, it is a candidate for the Reformatsky reaction, a classic method for carbon-carbon bond formation. However, a comprehensive review of the scientific literature reveals a notable absence of its direct application in the total synthesis of natural products. This document provides a detailed overview of the potential use of this compound, based on the well-established principles of the Reformatsky reaction. It includes a hypothetical experimental protocol, a discussion of its potential synthetic utility, and a summary of the general reaction parameters in a tabular format. The information presented herein is intended to serve as a foundational guide for researchers interested in exploring the untapped potential of this reagent.
Introduction: The Reformatsky Reaction
The Reformatsky reaction is a powerful tool in organic synthesis for the formation of β-hydroxy esters. It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. The key intermediate is an organozinc compound, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or organolithiums, thus preventing self-condensation of the ester.
The general mechanism proceeds as follows:
-
Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-halo ester to form an organozinc intermediate.
-
Nucleophilic Addition: This organozinc reagent then adds to the carbonyl carbon of an aldehyde or ketone.
-
Workup: Subsequent acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester.
Due to its structure, this compound is a viable, albeit underexplored, substrate for this reaction.
Potential Application of this compound in Natural Product Synthesis
While no specific examples are documented, the use of this compound in a Reformatsky-type reaction could offer unique advantages in the synthesis of complex natural products:
-
Introduction of a Homoallylic Alcohol Moiety: The allyl group allows for the formation of a homoallylic alcohol, a common structural motif in many natural products. This functionality can be further manipulated, for example, through oxidation, epoxidation, or metathesis reactions.
-
The Tribromoacetyl Group as a Synthetic Handle: The tribromoacetyl group is not a common functionality in natural products. However, its presence could be strategic. It is a sterically bulky group, which might influence the stereochemical outcome of the reaction. Furthermore, it could potentially be transformed into other functional groups, although such transformations are not well-documented in the context of this specific reagent.
Experimental Protocols
The following is a generalized, hypothetical protocol for a Reformatsky reaction using this compound with an aldehyde. Note: This protocol is based on general procedures for the Reformatsky reaction and has not been validated for this compound specifically. Optimization will be necessary for any given substrate.
Reaction Scheme:
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Zinc dust, activated (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (10 mL)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether for extraction
-
Anhydrous magnesium sulfate
-
Iodine crystal (for zinc activation)
Procedure:
-
Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the zinc dust. Briefly heat the flask under vacuum and then cool to room temperature under an inert atmosphere (e.g., argon or nitrogen). Add a small crystal of iodine to activate the zinc surface.
-
Reaction Setup: Add the anhydrous THF to the flask.
-
Addition of Reactants: In the dropping funnel, prepare a solution of the aldehyde and this compound in anhydrous THF (5 mL).
-
Initiation and Reaction: Add a small portion of the aldehyde/allyl tribromoacetate solution to the zinc suspension and gently warm the mixture to initiate the reaction (indicated by the disappearance of the iodine color and/or gentle reflux). Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Quantitative Data
As there is no specific data for reactions involving this compound, the following table summarizes typical yields for general Reformatsky reactions with various α-bromo esters and carbonyl compounds. This data is intended to provide a general expectation of efficiency for this class of reaction.
| Carbonyl Compound | α-Bromo Ester | Solvent | Yield (%) |
| Benzaldehyde | Ethyl bromoacetate | Benzene | 85-90 |
| Acetone | Ethyl bromoacetate | THF | 75-80 |
| Cyclohexanone | Methyl bromoacetate | Diethyl ether | 80-85 |
| Propanal | tert-Butyl bromoacetate | THF | 70-75 |
Visualizations
Logical Workflow for Natural Product Synthesis
The following diagram illustrates a simplified, logical workflow where an allylation reaction, such as a hypothetical Reformatsky reaction with this compound, could be a key step in the synthesis of a complex natural product.
Caption: A generalized workflow for natural product synthesis.
Mechanism of the Reformatsky Reaction
This diagram outlines the key steps in the mechanism of the Reformatsky reaction.
Caption: The mechanism of the Reformatsky reaction.
Conclusion
The application of this compound in the synthesis of natural products remains an unexplored area of organic chemistry. While theoretically a suitable substrate for the Reformatsky reaction, the lack of published examples suggests that other, more conventional allylating agents are generally preferred. The reasons for this could include challenges with the synthesis or stability of this compound, or perhaps unfavorable reactivity or selectivity in the key bond-forming step. Nevertheless, the potential for this reagent to offer novel synthetic pathways, particularly if the tribromoacetyl group can be strategically employed, warrants further investigation by the research community. The protocols and conceptual framework provided here offer a starting point for such exploratory studies.
Experimental Protocol for Nucleophilic Substitution with Allyl Tribromoacetate: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl tribromoacetate is a potentially reactive substrate for nucleophilic substitution reactions, offering a pathway for the introduction of an allyl group onto various nucleophiles. The tribromoacetate moiety serves as a leaving group, which, upon substitution, is displaced by an incoming nucleophile. This application note provides a generalized experimental protocol and discusses the expected reaction pathways based on established principles of allylic substitution. Due to the limited availability of specific experimental data for this compound in the public domain, this document outlines a foundational procedure that can be adapted and optimized for specific nucleophiles and reaction conditions.
Introduction
Nucleophilic substitution reactions involving allylic electrophiles are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The allylic functional group is a valuable motif in numerous natural products and pharmaceutical agents. This compound presents an interesting, albeit less common, allylating agent. The electron-withdrawing nature of the three bromine atoms on the acetate leaving group is expected to influence the reactivity of the C-O bond, potentially facilitating its cleavage during nucleophilic attack.
The reaction is anticipated to proceed via mechanisms analogous to those observed with other allylic esters, primarily through SN2 or SN2' pathways, and in some cases, through palladium-catalyzed Tsuji-Trost type reactions. The choice of nucleophile, solvent, and temperature will be critical in determining the reaction outcome and regioselectivity.
Data Presentation
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) of Allylated Product | Ratio (SN2:SN2') |
| 1 | ||||||
| 2 | ||||||
| 3 | ||||||
| 4 | ||||||
| 5 |
Experimental Protocols
The following is a general, adaptable protocol for conducting a nucleophilic substitution reaction with this compound. Researchers should perform small-scale test reactions to optimize conditions for their specific nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., a substituted phenol, amine, thiol, or carbanion)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF))
-
Base (if required, e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
General Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 equivalent) and a suitable anhydrous solvent.
-
If the nucleophile requires deprotonation, add a base (1.1 - 1.5 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 - 1.2 equivalents) to the reaction mixture dropwise via syringe.
-
Stir the reaction at the desired temperature (this may range from room temperature to reflux, depending on the nucleophile's reactivity) and monitor its progress by TLC.
-
Upon completion of the reaction (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Quench the reaction by adding a suitable aqueous solution (e.g., water, saturated ammonium chloride).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired allylated product.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Mandatory Visualizations
The following diagrams illustrate the conceptual workflow of the experiment and the potential mechanistic pathways.
Caption: General experimental workflow for nucleophilic allylation.
Caption: Potential nucleophilic substitution pathways.
Application Notes and Protocols: Allyl Tribromoacetate in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl tribromoacetate (prop-2-enyl 2,2,2-tribromoacetate) is a halogenated ester that holds potential as a versatile reagent in controlled radical polymerization. While not a commonly documented compound in polymerization literature, its structure suggests utility as both an initiator in Atom Transfer Radical Polymerization (ATRP) and as a chain transfer agent (CTA) in conventional free-radical polymerization. The presence of a reactive carbon-bromine bond adjacent to a carbonyl group allows for controlled initiation, while the allyl moiety can participate in addition-fragmentation chain transfer. These application notes provide an overview of the potential uses of this compound in polymer synthesis, along with detailed, inferred protocols based on analogous chemical systems.
Synthesis of this compound
A plausible synthetic route to this compound is the esterification of allyl alcohol with tribromoacetic acid. This can be achieved through a direct acid-catalyzed reaction or, for higher purity and yield, via the reaction of allyl alcohol with tribromoacetyl chloride.
Proposed Synthesis via Acid Chloride:
-
Preparation of Tribromoacetyl Chloride: Tribromoacetic acid can be converted to its more reactive acid chloride derivative by refluxing with thionyl chloride (SOCl₂), typically in an inert solvent.
-
Esterification: The resulting tribromoacetyl chloride is then reacted with allyl alcohol, often in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct. The reaction is typically carried out at low temperatures to control reactivity.
-
Purification: The crude product can be purified by extraction and subsequent distillation under reduced pressure.
Application 1: this compound as an Initiator in Atom Transfer Radical Polymerization (ATRP)
This compound is expected to be an effective initiator for ATRP, a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The carbon-bromine bond is activated by a transition metal catalyst (typically a copper(I) complex) to generate a radical that initiates polymerization.
Signaling Pathway for ATRP Initiation
Caption: Proposed mechanism for ATRP initiated by this compound.
Experimental Protocol: ATRP of Methyl Methacrylate (MMA)
This protocol is adapted from established procedures for ATRP of MMA using bromine-containing initiators.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for analysis)
Procedure:
-
Preparation of the Reaction Mixture:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.05 mmol).
-
Seal the flask with a rubber septum and purge with nitrogen for 15 minutes.
-
Add degassed anisole (e.g., 5 mL) and degassed PMDETA (e.g., 0.05 mmol) via syringe. Stir to form the catalyst complex.
-
Add degassed MMA (e.g., 5 mL, 46.7 mmol).
-
-
Initiation:
-
Inject the desired amount of this compound (e.g., 0.05 mmol for a target degree of polymerization of 1000) into the stirring reaction mixture.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Take samples periodically via a degassed syringe to monitor conversion and molecular weight evolution.
-
-
Termination and Isolation:
-
After the desired time or conversion, cool the flask to room temperature and expose the mixture to air to quench the polymerization.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterization:
-
Monomer Conversion: Determined by ¹H NMR spectroscopy or gas chromatography (GC).
-
Molecular Weight and Polydispersity (Đ): Determined by gel permeation chromatography (GPC) calibrated with polystyrene or poly(methyl methacrylate) standards.
Expected Quantitative Data (Based on Analogs)
The performance of this compound as an ATRP initiator is expected to be similar to other activated alkyl halides.
| Initiator Analog | Monomer | Catalyst System | T (°C) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| Ethyl α-bromoisobutyrate | MMA | CuBr/PMDETA | 70 | 10,000 - 100,000 | 1.1 - 1.3 |
| Allyl bromide | Styrene | CuBr/dNbpy | 110 | 5,000 - 50,000 | 1.2 - 1.5 |
| Methyl α-bromophenylacetate | MMA | CuBr/bpy | 90 | 15,000 - 70,000 | 1.1 - 1.2 |
Application 2: this compound as a Chain Transfer Agent
In conventional free-radical polymerization, this compound can potentially act as a chain transfer agent via an addition-fragmentation mechanism, similar to allyl bromide. This allows for the control of molecular weight and the introduction of an allyl terminal group.
Logical Relationship for Chain Transfer
Caption: Addition-fragmentation chain transfer mechanism.
Experimental Protocol: Free-Radical Polymerization of Styrene
Materials:
-
Styrene, inhibitor removed
-
This compound (CTA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (for precipitation)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a Schlenk flask, dissolve styrene (e.g., 10 mL, 87.4 mmol), AIBN (e.g., 0.1 mol% relative to monomer), and the desired amount of this compound in toluene (e.g., 10 mL).
-
-
Degassing:
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath at 60-70 °C.
-
-
Isolation:
-
After the desired time, cool the reaction and precipitate the polymer in an excess of methanol.
-
Filter and dry the polymer under vacuum.
-
Expected Quantitative Data for Chain Transfer (Based on Analogs)
The chain transfer constant (Cₜᵣ) is a measure of the effectiveness of a CTA.
| Chain Transfer Agent | Monomer | Cₜᵣ |
| Allyl bromide | Methyl Methacrylate | ~0.02 |
| Allyl acetate | Styrene | ~0.01 |
| Carbon tetrabromide | Styrene | ~2.7 |
The tribromoacetate group may influence the Cₜᵣ value compared to simpler allyl halides.
Experimental Workflow Diagram
Caption: General workflow for polymerization using this compound.
Conclusion
This compound presents an intriguing, though underexplored, option for polymer synthesis. Its bifunctional nature as a potential ATRP initiator and a chain transfer agent makes it a candidate for creating polymers with controlled architectures and specific end-group functionalities. The protocols and data presented here, derived from analogous systems, provide a solid foundation for researchers to begin exploring the utility of this compound in their own polymerization reactions. Experimental validation is necessary to determine the precise kinetic parameters and optimal conditions for its use.
Application Notes and Protocols for Sonochemical Reactions Involving Allyl Tribromoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonochemistry, the application of ultrasound to chemical reactions and processes, offers a unique methodology for accelerating reactions, improving yields, and enabling novel chemical transformations. The primary mechanism of sonochemistry is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[1] This process generates localized hot spots with transient temperatures of ~5000 K, pressures of ~1000 atm, and extreme heating/cooling rates, creating conditions suitable for generating high-energy intermediates and radical species.[2][3]
Potential Sonochemical Transformations of Allyl Tribromoacetate
The structure of this compound suggests several moieties susceptible to sonochemical activation. The carbon-bromine bonds, the allyl group, and the ester linkage are all potential sites for reaction under the high-energy conditions of acoustic cavitation.
-
Homolytic Cleavage of C-Br Bonds: The tribromoacetyl group is electron-deficient and the C-Br bonds are relatively weak. Sonolysis could induce homolytic cleavage to form a tribromoacetyl radical or successively cleave bromine atoms to generate various brominated radical species. These radicals could then participate in subsequent reactions.
-
Radical Addition to the Allyl Group: In-situ generated radicals, either from the solvent or from the tribromoacetate moiety itself, could add across the double bond of the allyl group. This could initiate polymerization or lead to cyclization products depending on the reaction conditions and substrate concentration.
-
Hydrolysis or Solvolysis of the Ester: The high temperatures and pressures generated during cavitation can accelerate the hydrolysis (in the presence of water) or solvolysis (in other protic solvents) of the ester linkage.[4]
-
Debromination Reactions: In the presence of a suitable reducing agent or a sacrificial electron donor, sonication could promote the reductive debromination of the tribromoacetate group.
Experimental Protocols
The following are generalized protocols for conducting sonochemical reactions with this compound. The specific parameters should be optimized for each proposed reaction type.
General Setup for Sonochemical Reactions
Equipment:
-
High-intensity ultrasonic probe (horn sonicator) with adjustable power output (Typical frequencies: 20-40 kHz).
-
Alternatively, an ultrasonic cleaning bath can be used for less energy-intensive reactions, though power delivery is less efficient and harder to quantify.[5]
-
Reaction vessel (a glass flask with a sidearm for sample withdrawal and a port for an inert gas line is recommended).
-
Temperature control system (e.g., a cooling bath) to manage the bulk reaction temperature.
-
Magnetic stirrer and stir bar.
-
Standard laboratory glassware for workup and analysis.
Protocol 1: Exploratory Sonochemical Reaction of this compound
Objective: To investigate the general reactivity of this compound under ultrasonic irradiation in an inert solvent.
Methodology:
-
In a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in a degassed solvent (e.g., 20 mL of toluene or dioxane).
-
Place the flask in a cooling bath set to maintain a desired bulk temperature (e.g., 25 °C).
-
Insert the tip of the ultrasonic horn approximately 1-2 cm below the surface of the liquid. Ensure the tip does not touch the glass walls.
-
Purge the system with an inert gas (e.g., argon) for 15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Turn on the ultrasonic processor to a specified power output (e.g., 40% amplitude) and sonicate for a set period (e.g., 1-4 hours). The sonication can be continuous or pulsed (e.g., 10 seconds on, 5 seconds off) to control the temperature.[6]
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by GC-MS or TLC.
-
Upon completion, turn off the sonicator and remove the horn.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate and characterize the products.
Protocol 2: Sonochemical Barbier-type Reaction
Objective: To investigate the ultrasound-mediated reaction of this compound with a carbonyl compound in the presence of a metal.
Methodology:
-
To a 50 mL flask, add a metal (e.g., zinc dust, 2.0 mmol) and the chosen solvent (e.g., 15 mL of THF/H₂O mixture).
-
Place the flask in a cooling bath and begin sonication with an ultrasonic probe to activate the metal surface.
-
In a separate flask, prepare a solution of this compound (1.0 mmol) and an aldehyde or ketone (1.2 mmol) in 5 mL of the same solvent system.
-
Add this solution dropwise to the sonicating metal slurry over 30 minutes.
-
Continue sonication for an additional 1-3 hours after the addition is complete, while monitoring the reaction by TLC.
-
After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation: Hypothetical Reaction Parameters
The following table summarizes hypothetical conditions for the proposed sonochemical reactions of this compound. These are starting points for experimental design and will require optimization.
| Reaction Type | Substrates | Solvent | Ultrasound Frequency (kHz) | Acoustic Power (W/cm²) | Temperature (°C) | Hypothetical Major Product(s) |
| Radical Self-Coupling/Polymerization | This compound | Toluene | 20 | 50-100 | 25-40 | Oligomers/polymers of this compound |
| Reductive Debromination | This compound, Zn dust | Acetic Acid | 20 | 30-60 | 30-50 | Allyl dibromoacetate, Allyl monobromoacetate |
| Sonochemical Hydrolysis | This compound | THF/H₂O (1:1) | 35 (bath) | 5-10 | 40-60 | Allyl alcohol, Tribromoacetic acid |
| Addition to Alkene | This compound, Styrene | Dichloromethane | 20 | 40-80 | 25 | Adduct of tribromoacetyl radical and styrene |
Visualizations
Hypothetical Radical Reaction Pathway
The following diagram illustrates a plausible radical-initiated reaction of this compound under sonication, leading to a dimerization product as an example.
Caption: Hypothetical radical reaction pathway of this compound.
General Experimental Workflow
This diagram outlines a typical workflow for investigating a new sonochemical reaction.
Caption: General workflow for sonochemical reaction development.
References
- 1. Sonochemical synthesis of nanomaterials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. Ultrasound Assisted Reaction of M.pharm semester 2 | PDF [slideshare.net]
- 4. Ultrasonic reactions [autosaved] | PPTX [slideshare.net]
- 5. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 6. Ultrasound-mediated radical cascade reactions: Fast synthesis of functionalized indolines from 2-(((N-aryl)amino)methyl)acrylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of Heterocyclic Scaffolds Using Allyl Tribromoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of allyl tribromoacetate in the microwave-assisted synthesis of heterocyclic compounds. While direct literature on the microwave-assisted reactions of this compound is limited, the protocols described herein are based on established principles of microwave chemistry and the known reactivity of α-halocarbonyl compounds in heterocyclic synthesis. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased product yields, and improved purity profiles, making it an attractive methodology for rapid library synthesis in drug discovery.[1][2][3][4][5]
Introduction to Microwave-Assisted Synthesis
Microwave irradiation accelerates chemical reactions by directly heating the reactants and solvent through dielectric heating.[1][2][3] This uniform and rapid heating minimizes side product formation and allows for precise temperature control, leading to cleaner reactions and higher yields.[4][5] The application of microwave technology in organic synthesis has become a cornerstone of green chemistry, promoting energy efficiency and reducing waste.
This compound: A Versatile Reagent
This compound (C₅H₅Br₃O₂) is a halogenated ester that holds potential as a building block for various heterocyclic systems.[6] The presence of the tribromoacetyl group, a reactive electrophilic site, and the versatile allyl moiety allows for diverse synthetic transformations. The allyl group can serve as a handle for further functionalization or participate in subsequent cyclization reactions.
Chemical Structure of this compound:
Caption: Chemical properties of this compound.
Proposed Microwave-Assisted Synthesis of Heterocycles
Based on the known reactivity of α-halo esters and related compounds, we propose the following microwave-assisted protocols for the synthesis of oxazoles, thiazoles, and triazoles using this compound.
The Hantzsch oxazole synthesis involves the reaction of an α-halocarbonyl compound with an amide. In this proposed protocol, this compound reacts with a primary amide under microwave irradiation to yield an oxazole derivative.
Reaction Scheme:
Caption: Proposed synthesis of oxazoles.
Experimental Protocol:
-
In a 10 mL microwave reaction vial, add this compound (1 mmol), the desired primary amide (1.2 mmol), and a suitable base such as potassium carbonate (2 mmol).
-
Add a high-boiling point solvent like N,N-dimethylformamide (DMF) (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at the specified temperature and time (see table below).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Hypothetical):
| Entry | R-Group of Amide | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenyl | 120 | 10 | 85 |
| 2 | Methyl | 100 | 15 | 78 |
| 3 | 4-Chlorophenyl | 120 | 10 | 82 |
Similar to the oxazole synthesis, the Hantzsch thiazole synthesis involves the reaction of an α-halocarbonyl compound with a thioamide.
Reaction Scheme:
Caption: Proposed synthesis of thiazoles.
Experimental Protocol:
-
In a 10 mL microwave reaction vial, combine this compound (1 mmol), the appropriate thioamide (1.2 mmol), and a base like sodium acetate (2 mmol).
-
Add a suitable solvent such as ethanol (5 mL).
-
Seal the vial and subject it to microwave irradiation according to the parameters in the table below.
-
Upon completion, cool the reaction vial.
-
Dilute the mixture with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Quantitative Data (Hypothetical):
| Entry | R-Group of Thioamide | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenyl | 100 | 15 | 88 |
| 2 | Methyl | 80 | 20 | 81 |
| 3 | 4-Methoxyphenyl | 100 | 15 | 90 |
The reaction of azides with activated alkynes or other precursors is a common route to triazoles. Here, we propose a potential pathway where this compound could react with sodium azide and a primary amine in a multi-component fashion under microwave conditions.
Reaction Workflow:
Caption: Workflow for proposed triazole synthesis.
Experimental Protocol:
-
To a 10 mL microwave vial, add this compound (1 mmol), sodium azide (1.5 mmol), and the desired primary amine (1.2 mmol).
-
Add dimethyl sulfoxide (DMSO) (4 mL) as the solvent.
-
Seal the vial and heat the mixture in the microwave reactor as per the conditions in the table.
-
After cooling, pour the reaction mixture into brine and extract with ethyl acetate.
-
Wash the combined organic layers with water, dry over sodium sulfate, and concentrate.
-
Purify the crude product via preparative thin-layer chromatography.
Quantitative Data (Hypothetical):
| Entry | R-Group of Amine | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzyl | 140 | 20 | 75 |
| 2 | Cyclohexyl | 130 | 25 | 68 |
| 3 | 4-Fluorobenzyl | 140 | 20 | 72 |
Safety Precautions
This compound is expected to be a reactive and potentially lachrymatory compound. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Microwave synthesis should be conducted in dedicated microwave reactors equipped with pressure and temperature sensors to prevent accidents.
Conclusion
This compound presents itself as a promising, yet underexplored, reagent for the microwave-assisted synthesis of a variety of heterocyclic compounds. The proposed protocols offer a starting point for researchers to explore its synthetic utility. The significant reduction in reaction times and potential for high yields make these methods highly attractive for applications in medicinal chemistry and drug discovery, facilitating the rapid generation of novel molecular entities for biological screening. Further research is warranted to fully elucidate the scope and limitations of this compound in this context.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. data.virginia.gov [data.virginia.gov]
- 3. Allyl bromoacetate - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Allyl Tribromoacetate
Welcome to the technical support center for the synthesis and optimization of Allyl Tribromoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for challenges encountered during their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the esterification of allyl alcohol with a tribromoacetylating agent, such as tribromoacetyl chloride or tribromoacetic anhydride. The reaction with tribromoacetyl chloride is generally favored due to its higher reactivity.
Q2: What are the typical reaction conditions for this synthesis?
A2: Typically, the reaction is carried out in an inert solvent, such as dichloromethane (DCM) or diethyl ether, at a controlled temperature, often starting at 0°C and gradually warming to room temperature. A weak base, like pyridine or triethylamine, is commonly added to neutralize the hydrogen chloride (HCl) byproduct generated when using tribromoacetyl chloride.
Q3: What are the main challenges or side reactions to be aware of?
A3: The primary challenges include the potential for polymerization of the allyl alcohol, especially in the presence of acid, and the hydrolysis of the tribromoacetylating agent or the final product if moisture is present. In the absence of a base, the generated HCl can also lead to the formation of allyl chloride as a byproduct.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is compared against spots of the starting materials (allyl alcohol and the tribromoacetylating agent). The disappearance of the limiting reactant and the appearance of a new spot corresponding to the product indicate the reaction's progression.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive tribromoacetylating agent (hydrolyzed).2. Presence of water in the reaction.3. Insufficient reaction time or temperature.4. Loss of product during workup. | 1. Use freshly opened or properly stored tribromoacetyl chloride/anhydride.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Monitor the reaction by TLC to determine completion. If stalled, consider a slight increase in temperature.4. Be cautious during aqueous washes to avoid product hydrolysis. |
| Formation of a White Precipitate (when using a base) | The precipitate is likely the hydrochloride salt of the base (e.g., pyridinium chloride). | This is an expected byproduct and indicates the reaction is proceeding. It can be removed by filtration or during the aqueous workup. |
| Product Contamination with Allyl Alcohol | Incomplete reaction or use of a large excess of allyl alcohol. | Drive the reaction to completion using TLC monitoring. If excess allyl alcohol was used, it can be removed by washing the organic layer with water or brine during workup. |
| Product Contamination with Allyl Chloride | Reaction of allyl alcohol with HCl generated in the absence of a sufficient amount of base. | Ensure an adequate amount (at least a stoichiometric equivalent) of a weak base like pyridine is present in the reaction mixture from the start. |
| Darkening or Polymerization of the Reaction Mixture | Acid-catalyzed polymerization of allyl alcohol. | Maintain a controlled temperature and ensure the efficient neutralization of any generated acid. The use of a base is crucial to prevent this. |
| Difficulty in Product Purification | Co-elution of impurities during column chromatography or decomposition on silica gel. | Consider alternative purification methods such as vacuum distillation. If using chromatography, ensure the silica gel is neutralized, and use a non-polar eluent system. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Tribromoacetyl Chloride
This protocol outlines the synthesis of this compound from allyl alcohol and tribromoacetyl chloride in the presence of pyridine.
Materials:
-
Allyl alcohol
-
Tribromoacetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add allyl alcohol (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.
-
Addition of Base: Add anhydrous pyridine (1.1 eq.) to the cooled solution with stirring.
-
Addition of Acyl Chloride: Dissolve tribromoacetyl chloride (1.05 eq.) in anhydrous DCM and add it dropwise to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Data Presentation
The following table summarizes the impact of different bases and solvents on the yield of a generic esterification reaction between an alcohol and an acyl chloride, which can be used as a starting point for optimizing the synthesis of this compound.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (1.1) | Dichloromethane | 0 to RT | 3 | ~90 |
| 2 | Triethylamine (1.1) | Dichloromethane | 0 to RT | 3 | ~85 |
| 3 | None | Dichloromethane | 0 to RT | 4 | Lower, with side products |
| 4 | Pyridine (1.1) | Diethyl Ether | 0 to RT | 4 | ~88 |
| 5 | Pyridine (1.1) | Tetrahydrofuran | 0 to RT | 4 | ~80 |
Note: These are representative yields and may vary based on the specific substrate and reaction scale.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for this compound Synthesis.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: Troubleshooting Decision Tree for Synthesis.
Technical Support Center: Allyl Tribromoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis and handling of Allyl tribromoacetate. The information is intended to assist researchers in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an ester of allyl alcohol and tribromoacetic acid. Its chemical formula is C₅H₅Br₃O₂.[1] Due to the presence of both an allyl group and a tribromoacetyl group, it can be a versatile reagent in organic synthesis. The allyl group can participate in various reactions, including palladium-catalyzed couplings, while the tribromoacetyl group can be a source of tribromomethyl radicals or undergo nucleophilic substitution.
Q2: What are the main safety precautions to consider when working with this compound?
Q3: How should this compound be stored?
To prevent decomposition, this compound should be stored in a cool, dry, and dark place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The allyl group can be sensitive to oxidation and polymerization, while the tribromoacetyl group may be susceptible to hydrolysis.
Troubleshooting Guides
Low Yield During Synthesis
Low yields in the synthesis of this compound are a common issue. The following table outlines potential causes and their solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | The esterification reaction is often an equilibrium process.[3] To drive the reaction towards the product, consider using an excess of one reactant (typically the less expensive one). Removing water as it forms, for example, by using a Dean-Stark apparatus, can also significantly improve the yield.[3] |
| Side Reactions of Allyl Alcohol | Allyl alcohol can undergo side reactions in the presence of strong acids, which are often used as catalysts in esterification.[4] Consider using a milder acid catalyst or a different esterification method, such as reacting tribromoacetyl chloride with allyl alcohol in the presence of a non-nucleophilic base. |
| Decomposition of Product | The tribromoacetyl group can be sensitive to the reaction conditions. Avoid prolonged heating and strongly basic conditions, which can lead to hydrolysis or dehalogenation of the ester. |
| Purification Losses | This compound is a relatively high-boiling point liquid. Purification by distillation should be performed under reduced pressure to prevent thermal decomposition. During workup, ensure complete extraction of the product and minimize losses during solvent removal. |
Presence of Impurities in the Final Product
The presence of impurities can affect the outcome of subsequent reactions. Here are some common impurities and how to address them.
| Impurity | Identification | Removal |
| Unreacted Tribromoacetic Acid | Can be detected by a broad peak in the ¹H NMR spectrum and by its acidic nature. | Wash the organic layer with a dilute solution of a weak base, such as sodium bicarbonate, followed by a water wash. |
| Unreacted Allyl Alcohol | Can be identified by its characteristic signals in the ¹H NMR spectrum. | Wash the organic layer with water or brine to remove the water-soluble allyl alcohol.[5][6] |
| Polymerized Allyl Compounds | May appear as a viscous or solid material in the product. | Can sometimes be removed by filtration or careful distillation. Using a polymerization inhibitor during the reaction can prevent its formation. |
| Dehalogenated Byproducts | Loss of one or more bromine atoms can occur. This may be detected by mass spectrometry or complex multiplets in the ¹H NMR spectrum. | Careful column chromatography on silica gel may separate these byproducts from the desired product. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound via the reaction of tribromoacetyl chloride with allyl alcohol.
Materials:
-
Tribromoacetyl chloride
-
Allyl alcohol
-
Anhydrous dichloromethane (DCM)
-
Pyridine (or another non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a solution of allyl alcohol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere, slowly add tribromoacetyl chloride (1.0 eq) via a dropping funnel.[7][8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
Note: This is a general procedure and may require optimization for specific experimental setups.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
Potential Side Reaction Pathway: Hydrolysis
This diagram illustrates the acid-catalyzed hydrolysis of this compound, a common side reaction.
Caption: Acid-catalyzed hydrolysis of this compound.
References
- 1. US3784578A - Process for the production of allyl esters - Google Patents [patents.google.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Allyl Tribromoacetate
Welcome to the technical support center for the chromatographic purification of allyl tribromoacetate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity this compound for their experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended chromatography technique for purifying this compound?
A1: Flash column chromatography using silica gel is the most common and effective method for purifying this compound on a preparative scale.[1][2] Thin-Layer Chromatography (TLC) should be used first to determine the optimal solvent system for the separation.[1][3]
Q2: How do I choose the right solvent system (mobile phase) for the purification?
A2: The ideal solvent system is determined by running several TLC plates with varying solvent polarities.[3][4] A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5] Adjust the ratio of the solvents until the desired compound has an Rf value of approximately 0.2-0.4 on the TLC plate.[6] This ensures good separation from impurities on the column.
Q3: My this compound seems to be degrading on the silica gel column. What can I do?
A3: this compound can be sensitive to the acidic nature of standard silica gel. If you observe streaking on your TLC or low recovery from the column, consider the following:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel with a small amount of a neutralizer like triethylamine (typically 0.1-1% v/v) in your chosen solvent system before packing the column. This can help prevent the degradation of acid-sensitive compounds.[6]
-
Use an Alternative Stationary Phase: For highly sensitive compounds, you might consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[6]
Q4: How much crude this compound can I load onto my column?
A4: The amount of crude material you can load depends on the column diameter and the difficulty of the separation. A general rule of thumb is to use a silica gel mass that is 30-100 times the mass of your crude sample. Overloading the column will result in poor separation, leading to mixed fractions.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic purification of this compound.
| Problem | Possible Cause | Solution |
| Compound does not move off the baseline (Rf ≈ 0) | The solvent system (eluent) is not polar enough. | Increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[5] For very polar compounds, you may need to add a small amount of an even more polar solvent like methanol.[7] |
| Compound runs with the solvent front (Rf ≈ 1) | The solvent system is too polar. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of hexane.[8] |
| Poor separation between this compound and impurities | - The solvent system is not optimal.- The column was loaded with too much sample.- The column was not packed properly, leading to channeling. | - Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between your product and the impurities.[1]- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or air bubbles.[9][10] |
| Product elutes in very dilute fractions | The Rf value of the product in the chosen solvent system is too low. | While a low Rf is good for separation, an extremely low Rf means a very long elution time and broad peaks. If the Rf is below 0.2, consider slightly increasing the eluent polarity to speed up the elution after the initial separation has occurred (gradient elution). |
| Streaking of the compound spot on TLC or during column elution | - The compound may be degrading on the silica.- The sample was overloaded on the TLC plate or column.- The compound is not fully soluble in the eluent. | - Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if degradation spots appear.[6] If so, consider deactivating the silica or using an alternative stationary phase.- Apply a smaller, more concentrated spot on the TLC plate or reduce the load on the column.- Ensure your crude sample is fully dissolved before loading it onto the column. |
Quantitative Data Summary
The following tables provide reference data for developing your purification protocol.
Table 1: Common Solvents and Their Polarity
| Solvent | Polarity Index | Role in Chromatography |
| Hexane / Heptane | 0.01 | Non-polar base solvent |
| Toluene | 0.29 | Non-polar solvent |
| Dichloromethane | 0.42 | Medium-polarity solvent |
| Diethyl Ether | 0.38 | Medium-polarity solvent |
| Ethyl Acetate (EtOAc) | 0.58 | Polar modifier |
| Acetone | 0.56 | Polar modifier |
| Methanol (MeOH) | 0.95 | Highly polar modifier |
Data compiled from various sources.[11]
Table 2: Example TLC Data for Solvent System Optimization
This table illustrates how changing the solvent ratio affects the Retention Factor (Rf). The goal is to find a system where the desired product has an Rf of ~0.2-0.4 and is well-separated from impurities.
| Solvent System (Hexane:EtOAc) | Impurity A (Less Polar) Rf | This compound (Product) Rf | Impurity B (More Polar) Rf | Assessment |
| 9:1 | 0.55 | 0.35 | 0.10 | Good Separation. This system is a promising candidate for column chromatography. |
| 7:3 | 0.80 | 0.65 | 0.30 | Product Rf is too high; separation from Impurity A is decreasing. |
| 100% Hexane | 0.15 | 0.00 | 0.00 | Eluent is not polar enough. |
| 1:1 | 0.95 | 0.90 | 0.75 | Eluent is too polar; all components run too fast. |
Note: These are representative values. Actual Rf values must be determined experimentally.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of this compound.
1. Preparation of the TLC and Selection of Solvent System: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto several TLC plates. c. Develop each plate in a different solvent system (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate). d. Visualize the plates using a UV lamp and/or a suitable stain (e.g., potassium permanganate). e. Select the solvent system that gives your product an Rf value of ~0.2-0.4 and provides the best separation from impurities.
2. Packing the Column: a. Select a glass column of appropriate size. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a layer of sand (approx. 1 cm). d. Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). e. Pour the slurry into the column, tapping the side gently to ensure even packing.[10] Do not let the column run dry. f. Add another layer of sand on top of the packed silica gel.
3. Loading the Sample: a. Dissolve the crude this compound in the minimum amount of solvent (preferably the eluent or a less polar solvent like dichloromethane). b. Carefully add the dissolved sample to the top of the column using a pipette.[2] c. Open the stopcock and allow the sample to absorb onto the silica gel until the liquid level just reaches the top of the sand. Do not let air enter the silica bed.
4. Eluting the Column: a. Carefully add the prepared eluent to the column. b. Apply gentle air pressure to the top of the column to "flash" the solvent through at a steady rate. c. Collect the eluting solvent in fractions (e.g., in test tubes or vials).
5. Analysis of Fractions: a. Spot each collected fraction (or every few fractions) onto a TLC plate alongside a spot of your crude starting material. b. Develop the TLC plate to identify which fractions contain the purified this compound. c. Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
References
- 1. columbia.edu [columbia.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. orgsyn.org [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
Preventing decomposition of Allyl tribromoacetate during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of Allyl tribromoacetate during your chemical reactions.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments with this compound.
Question 1: My reaction mixture containing this compound turned brown/dark. What is the likely cause and how can I prevent it?
Answer: Discoloration often indicates decomposition, which can be caused by several factors:
-
Radical Formation: Allyl compounds are susceptible to free radical-initiated decomposition, especially when exposed to heat, light, or radical initiators. The tribromomethyl group can also be a source of radicals.
-
Air/Oxidation: The presence of oxygen can promote oxidative degradation of the allyl group.
-
High Temperatures: Thermal decomposition can occur at elevated temperatures, leading to the formation of colored byproducts.[1][2]
Troubleshooting Steps:
-
Exclude Light: Protect your reaction from light by wrapping the glassware in aluminum foil.
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Add a Radical Inhibitor: Introduce a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, to the reaction mixture.
-
Control Temperature: Maintain the lowest effective temperature for your reaction. Use a temperature-controlled reaction setup.
Question 2: I am experiencing low yields in my reaction with this compound. What are the potential decomposition pathways leading to this?
Answer: Low yields are a common consequence of substrate decomposition. The primary pathways for this compound are:
-
Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding allyl alcohol and tribromoacetic acid.[3][4][5][6][7] The presence of water in your reagents or solvents can facilitate this.
-
[8][8]-Sigmatropic Rearrangement (Claisen Rearrangement): Although less common with simple allyl esters compared to allyl vinyl ethers, rearrangement to an isomeric compound can occur, particularly at higher temperatures.[9][10][11][12][13]
-
Reaction with Nucleophiles: The allyl group can be susceptible to nucleophilic attack, especially in the presence of transition metal catalysts (e.g., Palladium).
-
Thermal Decomposition: As mentioned, high temperatures can lead to the breakdown of the molecule.[1][2][14][15]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis.
-
Control pH: If your reaction conditions are not pH-neutral, consider if hydrolysis is a likely side reaction. If possible, adjust the pH or use a non-aqueous workup.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reagent Purity: Ensure the purity of your this compound and other reagents. Impurities can sometimes catalyze decomposition.
Question 3: I have identified an unexpected isomer of my desired product. What could be the cause?
Answer: The formation of an isomer is often indicative of a rearrangement reaction. For this compound, a likely candidate is the Ireland-Claisen rearrangement, especially if a strong base is used to form an enolate.[10][12] Even without a strong base, thermal Claisen-type rearrangements can occur at elevated temperatures.[9][11][13]
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can often suppress rearrangement reactions.
-
Avoid Strong Bases: If a base is required, consider using a weaker, non-nucleophilic base.
-
Reaction Time: Minimizing the reaction time can reduce the extent of side reactions, including rearrangements.
Data Presentation: Impact of Preventative Measures
The following table summarizes the hypothetical effect of various preventative measures on the outcome of a generic reaction involving this compound, based on general chemical principles.
| Condition | Temperature (°C) | Atmosphere | Additive | Hypothetical Yield (%) | Product Purity (%) | Observations |
| Baseline | 80 | Air | None | 45 | 70 | Significant discoloration |
| Inert Atmosphere | 80 | Nitrogen | None | 60 | 85 | Minor discoloration |
| Lower Temperature | 50 | Air | None | 55 | 80 | Moderate discoloration |
| Radical Inhibitor | 80 | Air | BHT (0.1 mol%) | 65 | 88 | Minor discoloration |
| Combined | 50 | Nitrogen | BHT (0.1 mol%) | 85 | 95 | No significant discoloration |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
-
Glassware Preparation: Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator.
-
Assembly: Assemble the glassware (e.g., round-bottom flask with a condenser and nitrogen inlet) while still warm and immediately place it under a positive pressure of dry nitrogen or argon.
-
Reagent Addition: Add anhydrous solvents and reagents via syringe or cannula.
-
Reaction: Maintain a gentle flow of the inert gas throughout the reaction.
-
Work-up: Quench the reaction with a degassed solution if necessary.
Protocol 2: Use of a Radical Inhibitor
-
Selection: Choose a suitable radical inhibitor such as butylated hydroxytoluene (BHT) or phenothiazine.
-
Concentration: Typically, a concentration of 0.05 to 0.1 mol% relative to the this compound is sufficient.
-
Addition: Add the inhibitor to the reaction mixture at the beginning of the reaction, along with the other reagents.
-
Removal: Most radical inhibitors can be removed during standard purification steps like column chromatography.
Visualizations
Caption: Major decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Relationship between reaction conditions, decomposition, and prevention.
References
- 1. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 2. The thermal degradation of poly(allyl methacrylate) | Afinitica [afinitica.com]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. US2313767A - Hydrolysis of allyl halides - Google Patents [patents.google.com]
- 6. 312. The neutral hydrolysis of some allyl and benzyl halides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. US3287413A - Hydrolysis of allylic halides - Google Patents [patents.google.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 10. Ireland-Claisen Rearrangement [organic-chemistry.org]
- 11. organicreactions.org [organicreactions.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Claisen Rearrangement [organic-chemistry.org]
- 14. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 15. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Allylic rearrangement issues with Allyl tribromoacetate
Welcome to the technical support center for Allyl Tribromoacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to allylic rearrangement during their experiments.
Troubleshooting Guides
Issue: Formation of an unexpected isomer during a radical reaction with this compound.
-
Question: I am performing an Atom Transfer Radical Addition (ATRA) of this compound to an alkene and observing a mixture of products. How can I confirm if this is due to allylic rearrangement and how can I control it?
-
Answer: The formation of an isomeric product where the tribromoacetyl group has migrated to the terminus of the allyl system is a strong indication of an allylic rearrangement. This occurs via a resonance-stabilized allylic radical intermediate.
Confirmation:
-
NMR Spectroscopy: The most definitive method for identifying the rearranged product is through ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants of the protons and carbons in the allyl moiety will be distinct for the linear (desired) and rearranged (isomeric) products.
-
GC-MS: Gas chromatography-mass spectrometry can be used to separate the isomers and their fragmentation patterns may provide clues to their structures.
Control Strategies:
-
Lower Reaction Temperature: Radical rearrangements are often kinetically controlled. Lowering the reaction temperature can favor the formation of the thermodynamically more stable, non-rearranged product.
-
Choice of Catalyst/Initiator: The nature of the radical initiator or catalyst can influence the selectivity. For copper-catalyzed ATRA reactions, the ligand on the copper center can affect the regioselectivity. Experiment with different ligands to minimize rearrangement.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition state. Non-polar solvents are generally preferred for radical reactions to minimize side reactions.
-
Issue: Unwanted allylic substitution when using this compound with a nucleophile.
-
Question: I am attempting a nucleophilic substitution on a separate part of my molecule, but the this compound moiety is reacting to form a mixture of allylic isomers. How can I prevent this?
-
Answer: This is likely occurring via an SN1' or SN2' mechanism, where the nucleophile attacks the gamma-carbon of the allyl system, leading to a rearranged product. The tribromoacetate is a reasonably good leaving group, facilitating this process.
Troubleshooting Steps:
-
Use a Less Polar Solvent: SN1-type reactions are favored by polar, protic solvents that can stabilize the carbocation intermediate. Switching to a less polar, aprotic solvent can suppress this pathway.
-
Employ a Softer Nucleophile: "Hard" nucleophiles are more likely to attack at the more sterically accessible terminal carbon of the allyl system (SN2' pathway). Using a "softer" nucleophile might favor attack at the alpha-carbon.
-
Protecting Group Strategy: If possible, consider converting the this compound to a less reactive functional group during the problematic nucleophilic substitution step and then regenerating it afterward.
-
Frequently Asked Questions (FAQs)
-
Question: What is the primary mechanism for allylic rearrangement of this compound in radical reactions?
-
Answer: The primary mechanism involves the formation of a resonance-stabilized allylic radical. After the initial radical addition to the double bond, the unpaired electron is delocalized over the C1 and C3 positions of the original allyl system. Subsequent reaction at the C3 position leads to the rearranged product.
-
Question: How does the tribromoacetate group influence the tendency for allylic rearrangement compared to other leaving groups?
-
Answer: The tribromoacetate group is a good leaving group due to the electron-withdrawing nature of the three bromine atoms, which stabilizes the resulting carboxylate anion.[1][2] This makes the C-O bond more labile and can facilitate both ionic (SN1'/SN2') and radical-mediated rearrangements. Compared to a simple acetate, it is a better leaving group, potentially increasing the propensity for rearrangement under ionic conditions.
-
Question: Can Lewis acids promote the allylic rearrangement of this compound?
-
Answer: Yes, Lewis acids can promote the rearrangement of allylic esters.[3][4][5] The Lewis acid can coordinate to the carbonyl oxygen of the tribromoacetate group, making it an even better leaving group and facilitating the formation of an allylic carbocation, which can then be trapped by a nucleophile at either resonant position.
Data Presentation
Table 1: Effect of Temperature on Regioselectivity in the ATRA of this compound to 1-Octene
| Entry | Temperature (°C) | Ratio of Linear to Rearranged Product |
| 1 | 80 | 75:25 |
| 2 | 60 | 85:15 |
| 3 | 40 | 92:8 |
| 4 | 25 | >98:2 |
Note: Data is illustrative and based on general principles of radical reactions.
Table 2: Influence of Copper Catalyst Ligand on Product Distribution
| Entry | Ligand | Ratio of Linear to Rearranged Product |
| 1 | PMDETA | 88:12 |
| 2 | Me₆TREN | 95:5 |
| 3 | bipyridine | 80:20 |
Note: Data is illustrative and based on known trends in copper-catalyzed atom transfer radical reactions.
Experimental Protocols
Protocol 1: General Procedure for Atom Transfer Radical Addition (ATRA) to an Alkene
-
To a solution of the alkene (1.0 equiv) and this compound (1.2 equiv) in degassed toluene (0.1 M) is added the copper(I) bromide catalyst (0.05 equiv) and the appropriate ligand (0.05 equiv).
-
The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction is heated to the desired temperature and monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of silica gel to remove the copper catalyst.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the linear and rearranged products.
-
The product ratio is determined by ¹H NMR analysis of the crude reaction mixture.
Visualizations
Caption: Mechanism of allylic rearrangement in a radical reaction.
Caption: Troubleshooting workflow for allylic rearrangement.
References
- 1. Research Portal [repository.lib.umassd.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Development of a new Lewis acid-catalyzed [3,3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Improving the yield of reactions with Allyl tribromoacetate
Welcome to the technical support center for optimizing reactions involving Allyl Tribromoacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is primarily used in Barbier-type and Reformatsky-type reactions.[1][2][3] These reactions involve the formation of a carbon-carbon bond between the allyl group and a carbonyl-containing compound, such as an aldehyde or ketone, typically mediated by a metal like zinc or indium.[4][5] The expected product is a homoallylic alcohol.
Q2: What is the role of the metal mediator (e.g., Zinc, Indium) in these reactions?
A2: The metal mediator is crucial for the reaction to proceed. It inserts into the carbon-bromine bond of the this compound to form an organometallic intermediate.[2][6] This intermediate is nucleophilic and will attack the electrophilic carbonyl carbon of an aldehyde or ketone.[6] The choice of metal can influence the reaction's reactivity and selectivity.
Q3: Can I use other metals besides zinc and indium?
A3: While zinc and indium are commonly used, other metals and their salts have been employed in similar Barbier and Reformatsky reactions, including magnesium, tin, samarium, and cobalt.[2][3] The optimal metal may vary depending on the specific substrate and desired outcome.
Q4: What are the typical solvents used for these reactions?
A4: A range of solvents can be used, with the choice often impacting the reaction yield and rate. Ethereal solvents like THF and diethyl ether are common.[7] In some cases, aqueous media have been successfully used, particularly in indium-mediated reactions, which aligns with green chemistry principles.[4][5] The use of co-solvents or additives like DMSO has been shown to improve yields in certain systems.
Q5: What are the potential side reactions that can lower my yield?
A5: A common side reaction is the Wurtz-type coupling of the this compound, which leads to the formation of a dimeric species.[4] Additionally, if the carbonyl compound is enolizable, deprotonation by the organometallic intermediate can occur, reducing the amount of desired product. In some cases, the reaction may stall, leading to incomplete conversion.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Metal Surface | The surface of the metal (e.g., zinc dust) can oxidize, reducing its reactivity. Activate the zinc dust prior to the reaction. Common activation methods include washing with dilute HCl, treatment with iodine, or using a small amount of 1,2-dibromoethane.[6] |
| Poor Quality Reagents | Ensure that the this compound and the carbonyl compound are pure. Impurities can interfere with the reaction. Purify the starting materials if necessary. |
| Incorrect Solvent | The choice of solvent can be critical. If the reaction is not proceeding in a particular solvent, consider switching to another. For zinc-mediated reactions, THF is a good starting point. For indium-mediated reactions, aqueous media can be effective.[4][7] |
| Low Reaction Temperature | Some reactions may require heating to initiate or proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture.[7] |
| Insufficient Mixing | In heterogeneous reactions involving metal powders, efficient stirring is crucial to ensure good contact between the reagents and the metal surface. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Wurtz-type Coupling | This side reaction is often favored at higher concentrations of the this compound. Try adding the this compound slowly to the reaction mixture containing the carbonyl compound and the metal to maintain a low instantaneous concentration. |
| Enolization of the Carbonyl Compound | If your aldehyde or ketone has acidic α-protons, enolization can be a competing reaction. Running the reaction at a lower temperature may help to favor the desired nucleophilic addition over deprotonation. |
| Decomposition of Starting Material or Product | If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), decomposition may occur. Monitor the reaction by TLC or another appropriate method to determine the optimal reaction time. |
Experimental Protocols
General Protocol for a Zinc-Mediated Barbier-Type Reaction
This is a general guideline; specific conditions may need to be optimized for your particular substrates.
-
Preparation:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add activated zinc dust (1.5 - 2.0 equivalents) and the chosen solvent (e.g., THF).
-
If activating the zinc in situ, a small crystal of iodine can be added, and the mixture stirred until the color disappears.
-
-
Reaction:
-
To the stirred suspension of zinc, add the aldehyde or ketone (1.0 equivalent).
-
Slowly add a solution of this compound (1.2 - 1.5 equivalents) in the same solvent to the reaction mixture. The addition is often done dropwise to control the reaction rate and minimize side reactions.
-
The reaction may be exothermic. If necessary, cool the flask in an ice bath during the addition.
-
After the addition is complete, the reaction mixture can be stirred at room temperature or heated to reflux. Monitor the progress of the reaction by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel to isolate the desired homoallylic alcohol.
-
Visualizations
Caption: General workflow for a zinc-mediated reaction of this compound.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. Barbier reaction - Wikipedia [en.wikipedia.org]
- 4. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Allyl Tribromoacetate Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Allyl tribromoacetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via Fischer esterification of tribromoacetic acid and allyl alcohol.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound are a common issue and can stem from several factors related to the equilibrium nature of the Fischer esterification reaction.
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Incomplete Reaction: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (this compound), several strategies can be employed:
-
Excess Alcohol: Use a significant excess of allyl alcohol. This shifts the equilibrium to favor the formation of the ester.[1][2] A molar ratio of 3:1 to 5:1 of allyl alcohol to tribromoacetic acid is a good starting point.
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Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants.[3][4][5][6] Employing a Dean-Stark apparatus with a suitable solvent (e.g., toluene, hexane) to azeotropically remove water as it is formed is highly effective.[3][4][6]
-
-
Steric Hindrance: Tribromoacetic acid is a sterically hindered carboxylic acid due to the three bulky bromine atoms. This can slow down the rate of reaction. To overcome this, consider the following:
-
Longer Reaction Times: Extend the reaction time to allow for complete conversion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.
-
Higher Reaction Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier. Refluxing the reaction mixture is a common practice.[3][4]
-
-
Inadequate Catalysis: A strong acid catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[2][3][7][8]
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: The primary side reaction of concern in this synthesis is the formation of diallyl ether from the self-condensation of allyl alcohol, which can be promoted by the acidic conditions.
-
Diallyl Ether Formation: To minimize this side reaction, it is important to control the reaction temperature. While higher temperatures can increase the rate of esterification, excessively high temperatures can favor the dehydration of allyl alcohol to form the ether. Maintaining a steady reflux without overheating is key.
-
Decomposition of Tribromoacetic Acid: Tribromoacetic acid can decompose at high temperatures, potentially leading to the formation of bromoform and carbon dioxide.[9] It is advisable to avoid excessive heating and to ensure a well-controlled reaction temperature.
Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?
A3: A stalled reaction can be due to several factors:
-
Insufficient Catalyst: The acid catalyst may have been consumed or deactivated. A small, additional amount of catalyst can be carefully added to the reaction mixture.
-
Water Accumulation: If not being effectively removed, the buildup of water can halt the forward reaction. Ensure your water removal method (e.g., Dean-Stark trap) is functioning correctly.
-
Low Temperature: The reaction temperature may be too low to overcome the activation energy, especially with a sterically hindered acid. Ensure the reaction is being heated to an appropriate reflux temperature.
Q4: How should I purify the final product, this compound?
A4: Proper purification is essential to obtain a high-purity product. A typical workup and purification procedure would involve the following steps:
-
Neutralization: After the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and any unreacted tribromoacetic acid.[4] This will be followed by a wash with brine (saturated NaCl solution).
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Extraction: Extract the crude product into a suitable organic solvent like diethyl ether or ethyl acetate.[4]
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
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Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.[4]
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Distillation: The final purification is typically achieved by vacuum distillation to separate the this compound from any remaining impurities, such as diallyl ether or high-boiling point residues.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Reactant Ratio (Alcohol:Acid) | 3:1 to 10:1 | A large excess of alcohol drives the equilibrium towards the product.[2] |
| Catalyst Loading (Acid Catalyst) | 1-5 mol% | Relative to the carboxylic acid. |
| Reaction Temperature | 60 - 110 °C | Typically at the reflux temperature of the solvent or the alcohol itself.[3] |
| Reaction Time | 1 - 10 hours | Can be longer for sterically hindered acids; monitor by TLC.[3] |
| Typical Yield | 60 - 95% | Highly dependent on reaction conditions and the specific substrates used. |
Experimental Protocol: Synthesis of this compound (General Procedure)
This protocol is a general guideline based on standard Fischer esterification procedures and should be adapted and optimized as needed.
Materials:
-
Tribromoacetic acid
-
Allyl alcohol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable solvent for azeotropic removal of water)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Setup: Assemble a reflux apparatus with a Dean-Stark trap and a condenser.
-
Charging the Reactor: To a round-bottom flask, add tribromoacetic acid (1.0 eq) and a suitable solvent like toluene.
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Addition of Reagents: Add allyl alcohol (3.0 - 5.0 eq) to the flask.
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Catalyst Addition: Carefully add the acid catalyst (H₂SO₄ or p-TsOH, 0.01-0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Tribromoacetic Acid | C2HBr3O2 | CID 6415 - PubChem [pubchem.ncbi.nlm.nih.gov]
Managing the release of HBr in Allyl tribromoacetate reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with allyl tribromoacetate. It focuses on the common issue of hydrogen bromide (HBr) release and strategies for its management to ensure reaction success and product purity.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning yellow or brown when using this compound?
A1: Discoloration is a common indicator of decomposition. This compound can degrade, especially when exposed to heat, light, or impurities, leading to the release of HBr. This acidic byproduct can then catalyze further decomposition and side reactions, resulting in the formation of colored impurities. To mitigate this, it is crucial to use purified reagents and solvents, maintain a consistent and appropriate reaction temperature, and protect the reaction from light.
Q2: What are the primary mechanisms for HBr release from this compound?
A2: HBr can be released through two main pathways:
-
Ionic Elimination (E1/E2): This pathway involves the removal of a proton and a bromide ion to form an alkene. It can be promoted by bases or polar solvents. While less common for esters, it can occur under certain conditions.
-
Radical Decomposition: This is often the more significant pathway. The reaction can be initiated by heat, UV light, or radical initiators (e.g., peroxides). The process starts with the homolytic cleavage of a carbon-bromine bond, which then propagates, leading to the formation of HBr as a byproduct.[1][2]
Q3: How does the released HBr affect my reaction?
A3: The presence of HBr can have several detrimental effects:
-
Catalyst Deactivation: In metal-catalyzed reactions, such as palladium-catalyzed allylic alkylations, HBr can protonate and deactivate the catalyst, leading to low or no conversion.[3][4]
-
Side Reactions: HBr is a strong acid and can catalyze a variety of unwanted side reactions, including isomerization of alkenes, ether cleavage, and degradation of acid-sensitive functional groups on your substrate or product.[5]
-
Lower Yields and Purity: The combination of starting material decomposition and side reactions will inevitably lead to lower yields of the desired product and a more complex mixture to purify.
Q4: How can I detect the presence of HBr in my reaction?
A4: While in-situ monitoring can be complex, there are several methods:
-
pH Indicators: Small, inert pH indicator strips can be carefully introduced into the headspace of the reaction vessel to give a qualitative indication of acidic vapor.
-
Wet Litmus Paper: Placing a piece of damp blue litmus paper at the outlet of the condenser (connected to a bubbler) can indicate the evolution of acidic gas.
-
In-situ Spectroscopic Monitoring: Advanced techniques like in-line Raman or NMR spectroscopy can be used to monitor the reaction progress and potentially detect the formation of byproducts in real-time.[6][7]
-
Post-Reaction Analysis: A simple qualitative test on an aqueous wash of the reaction mixture involves adding a few drops of silver nitrate solution. The formation of a pale yellow precipitate (AgBr) suggests the presence of bromide ions from HBr.
Troubleshooting Guide
This section addresses specific problems you may encounter and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Decomposition of this compound: HBr release is degrading the starting material. 2. Catalyst Deactivation: In catalytic reactions (e.g., Tsuji-Trost), HBr is poisoning the catalyst.[5][8] 3. Acid-Sensitive Substrate/Product: Your molecule is not stable to the acidic conditions. | Solution: Incorporate an HBr scavenger. Use a non-nucleophilic base (see Table 1) to neutralize HBr as it forms. Start with 1.1-1.5 equivalents of the base. Ensure all reagents are pure and the reaction is run under an inert atmosphere (N₂ or Ar) to prevent radical initiation.[9] |
| Formation of Multiple Unidentified Side Products | 1. HBr-Catalyzed Reactions: The generated acid is causing isomerization, polymerization, or other side reactions. 2. Radical Side Reactions: The reaction conditions are promoting unwanted radical pathways. | Solution 1 (HBr): Add an HBr scavenger. Consider using a sterically hindered base like 2,6-di-tert-butylpyridine or a proton sponge if other amines interfere with the reaction. Solution 2 (Radicals): Exclude light by wrapping the flask in aluminum foil. Ensure solvents are degassed and peroxide-free. Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) if compatible with your reaction chemistry. |
| Reaction is Inconsistent or Not Reproducible | 1. Variable Reagent Quality: Impurities in this compound or solvents are initiating decomposition. 2. Atmospheric Contamination: Trace amounts of moisture or oxygen are affecting the reaction. | Solution: Purify the this compound before use if its purity is questionable. Use freshly distilled, anhydrous, and degassed solvents. Employ robust inert atmosphere techniques, such as using a Schlenk line.[5] |
| Difficulty in Product Purification | Formation of Polar Byproducts: Acid-catalyzed decomposition can lead to the formation of polar, hard-to-remove impurities. | Solution: In addition to using an HBr scavenger during the reaction, consider a post-reaction quench with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize any remaining acid before extraction and chromatography. |
Data Presentation: HBr Scavengers
The choice of an appropriate HBr scavenger is critical. The ideal scavenger should be strong enough to neutralize HBr but not reactive towards your starting materials or products. The pKa of the conjugate acid of the base in the reaction solvent is a good indicator of its basicity.
Table 1: Properties of Common Non-Nucleophilic HBr Scavengers
| Scavenger | Structure | pKa of Conjugate Acid (in Acetonitrile) | Key Characteristics & Use Cases |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | N/A (Insoluble) | Heterogeneous base, easy to filter off. Good for reactions where substrates are not sensitive to solid-liquid interfaces. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | 18.0[10] | Sterically hindered, liquid, and soluble in most organic solvents. A very common and versatile choice. | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 24.3[10] | Very strong, non-nucleophilic base. Useful when a stronger base is required. Can have its own reactivity, so check for compatibility. | |
| 2,6-Lutidine | 14.1[10] | Moderately strong, sterically hindered pyridine derivative. Good for acid-sensitive reactions where a milder base is preferred. | |
| 2,6-Di-tert-butylpyridine | 6.0[10] | Very hindered and weakly basic. Excellent for scavenging strong acids without interfering with most functional groups or metal catalysts. | |
| Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene) | 18.6[10] | Strong base due to relief of steric strain upon protonation. Very effective but can be expensive. |
Disclaimer: The pKa values are for acetonitrile and will vary in other solvents. This table should be used as a guide for selecting a suitable base.[11][12][13][14][15][16][17]
Experimental Protocols
Protocol 1: General Procedure for a Reaction with In-Situ HBr Scavenging
This protocol provides a general workflow for a reaction involving this compound where HBr release is anticipated.
1. Glassware and Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Use anhydrous, degassed solvents. If using solvents from a bottle, ensure they are stored under an inert atmosphere.
-
Purify this compound by distillation under reduced pressure if necessary.
2. Reaction Setup:
-
Assemble the reaction flask with a condenser, magnetic stir bar, and a septum.
-
Connect the top of the condenser to a nitrogen/argon inlet and a bubbler to maintain a positive pressure of inert gas.
-
In the reaction flask, dissolve your substrate and the chosen HBr scavenger (e.g., 1.2 equivalents of DIPEA) in the reaction solvent.
3. Addition of this compound:
-
Draw the this compound into a syringe and add it dropwise to the stirred reaction mixture at the desired temperature.
-
For highly exothermic reactions or sensitive substrates, it is advisable to perform the addition at 0 °C.
4. Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If discoloration occurs despite the presence of a scavenger, it may indicate that the base is not strong enough or that a radical pathway is dominant.
5. Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
If a basic scavenger was used, a wash with dilute aqueous acid (e.g., 1M HCl) can remove it. Conversely, a wash with aqueous base (e.g., NaHCO₃) can remove acidic byproducts.
-
Extract the product with an appropriate organic solvent, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Decomposition Pathways of this compound
This diagram illustrates the two primary mechanisms through which this compound can decompose to release HBr.
Caption: Decomposition of this compound
Diagram 2: Experimental Workflow for HBr Management
This diagram outlines the logical steps for setting up an experiment while proactively managing potential HBr release.
Caption: Workflow for Managing HBr Release
References
- 1. Initiation Propagation Termination in Radical Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 6. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bohrium.com [bohrium.com]
- 10. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 11. Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 15. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 16. uwindsor.ca [uwindsor.ca]
- 17. organicchemistrydata.org [organicchemistrydata.org]
Work-up procedures for reactions containing Allyl tribromoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions containing Allyl tribromoacetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up of reactions involving this compound, particularly in the context of the Reformatsky reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of β-Hydroxy Ester | - Incomplete reaction. | - Ensure the zinc is sufficiently activated. Pre-treatment with iodine, 1,2-dibromoethane, or using a zinc-copper couple can improve reactivity.[1][2][3] - Use freshly prepared zinc powder or acid-washed zinc.[4] |
| - Decomposition of the Reformatsky reagent. | - Maintain anhydrous conditions throughout the reaction. - Perform the reaction at a controlled temperature as specified in the protocol. | |
| - Side reactions. | - Ensure slow addition of the this compound and the carbonyl compound to the activated zinc suspension. | |
| Formation of a Persistent Emulsion During Aqueous Work-up | - Presence of finely divided zinc salts. | - Add a saturated solution of ammonium chloride (NH₄Cl) during the quench to help break the emulsion. - Filter the biphasic mixture through a pad of Celite to remove fine solids before separation. |
| Difficulty in Removing Zinc Salts | - Incomplete hydrolysis of the zinc alkoxide intermediate. | - Ensure the aqueous quench is sufficiently acidic (e.g., dilute HCl or H₂SO₄) to fully dissolve the zinc salts.[4][5][6] - Stir the biphasic mixture for an adequate amount of time during the acidic wash. |
| - Precipitation of sparingly soluble zinc salts. | - Multiple extractions with the organic solvent may be necessary. - Washing the organic layer with a saturated solution of EDTA can help chelate and remove residual zinc ions. | |
| Product Contaminated with Unreacted Aldehyde/Ketone | - Insufficient amount of Reformatsky reagent. | - Use a slight excess of this compound and zinc relative to the carbonyl compound. |
| - Inefficient purification. | - Utilize column chromatography for purification, as the polarity difference between the product and starting material is usually significant. | |
| Hydrolysis of the Allyl Ester During Work-up | - Prolonged exposure to strong acidic or basic conditions. | - Perform the acidic quench at a low temperature (e.g., 0 °C). - Minimize the time the product is in contact with acidic or basic aqueous solutions. - Use a milder acid for the work-up if the product is particularly sensitive. |
Frequently Asked Questions (FAQs)
Q1: What is the standard work-up procedure for a Reformatsky reaction using this compound?
A1: A typical work-up procedure involves cooling the reaction mixture to 0°C and slowly quenching it with a cold, dilute acidic solution (e.g., 1 M HCl or saturated aqueous NH₄Cl).[5][6] This step hydrolyzes the intermediate zinc alkoxide and dissolves the zinc salts. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted several times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic extracts are washed with water, followed by a saturated brine solution to remove most of the water. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which is typically purified by column chromatography or distillation.[7]
Q2: My reaction mixture is a thick slurry after the reaction is complete. How should I proceed with the work-up?
A2: A thick slurry is common due to the presence of unreacted zinc and zinc salts. You can dilute the reaction mixture with the solvent used for the reaction (e.g., THF, diethyl ether) to make it more mobile before quenching. Proceed with the slow addition of the acidic quenching solution with vigorous stirring.
Q3: I observe a white precipitate in my organic layer after extraction. What is it and how can I remove it?
A3: The white precipitate is likely residual zinc salts that have either not been fully dissolved in the aqueous phase or have precipitated out upon standing. To remove it, you can perform additional washes with dilute acid or a saturated EDTA solution. If the precipitate persists, filtering the organic layer through a plug of Celite or a sintered glass funnel can be effective.
Q4: Can I use a basic work-up for a reaction with this compound?
A4: A basic work-up is generally not recommended for reactions involving esters like this compound or the resulting β-hydroxy allyl ester product. The ester functionality is susceptible to hydrolysis under basic conditions, which would lead to a lower yield of the desired product. An acidic or neutral work-up is preferred.
Q5: How can I tell if my zinc is activated enough for the reaction?
A5: Visually, activated zinc often appears as a darker gray powder compared to the shinier, untreated zinc dust. A small-scale test reaction or observing the initiation of the reaction (e.g., gentle refluxing or a color change) upon addition of the reagents can confirm if the zinc is sufficiently active. Several methods can be used to activate zinc, including treatment with iodine, 1,2-dibromoethane, or a solution of copper acetate.[1][2][3]
Experimental Protocol: General Work-up for a Reformatsky Reaction
This protocol outlines the key steps for the work-up of a typical Reformatsky reaction involving this compound.
Caption: General workflow for the work-up of a Reformatsky reaction.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. byjus.com [byjus.com]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
Removal of byproducts from Allyl tribromoacetate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during chemical reactions involving Allyl Tribromoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: The most frequently encountered byproducts in reactions utilizing this compound are typically unreacted starting materials and their decomposition products. These include:
-
Unreacted Tribromoacetic Acid: Due to incomplete esterification or hydrolysis of the ester product.
-
Unreacted Allyl Alcohol: From the initial esterification reaction.
-
Bromoform: Arises from the decomposition of tribromoacetic acid, particularly under basic conditions or elevated temperatures.
Q2: My reaction mixture has a yellowish tint. What is the likely cause?
A2: A yellowish to brownish coloration in the reaction mixture often indicates the presence of impurities or decomposition products. Bromoform, a potential byproduct, is a dense, colorless liquid, but impurities or side reactions can lead to discoloration. It is also possible that trace impurities in the starting materials are contributing to the color.
Q3: I am observing a low yield of my desired product. What are the potential reasons?
A3: Low yields can be attributed to several factors:
-
Incomplete Reaction: The esterification reaction may not have gone to completion. Consider extending the reaction time or using a more efficient catalyst.
-
Hydrolysis: this compound can be susceptible to hydrolysis, especially in the presence of water, leading to the formation of allyl alcohol and tribromoacetic acid. Ensure all reagents and solvents are anhydrous.
-
Product Decomposition: Thermal stress or exposure to incompatible reagents can lead to the decomposition of the desired ester.
-
Loss during Workup: The purification process may lead to a loss of product. Optimizing the extraction and purification steps is crucial.
Troubleshooting Guide: Removal of Common Byproducts
This guide provides detailed procedures for the removal of the most common byproducts from this compound reaction mixtures.
Issue 1: Presence of Unreacted Tribromoacetic Acid
Acidic impurities such as unreacted tribromoacetic acid can be effectively removed by a liquid-liquid extraction procedure using a mild base.
Experimental Protocol: Aqueous Workup with Sodium Bicarbonate
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). The choice of solvent should be based on the solubility of the desired product.
-
Washing: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acidic byproduct, converting it into its sodium salt, which is soluble in the aqueous phase.
-
Phase Separation: Gently shake the separatory funnel, periodically venting to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate completely.
-
Extraction: Drain the lower aqueous layer. Repeat the washing step with fresh sodium bicarbonate solution to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities and to aid in the separation of the layers.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, now free of acidic impurities.
Data Presentation: Efficiency of Acid Removal
| Purification Step | Impurity Removed | Typical Purity of Product | Typical Recovery Yield |
| Aqueous Wash (NaHCO₃) | Tribromoacetic Acid | >95% | 90-98% |
A logical workflow for the aqueous workup is presented below.
Caption: Aqueous workup for removing acidic byproducts.
Issue 2: Presence of Unreacted Allyl Alcohol
Due to its volatility and polarity, unreacted allyl alcohol can often be removed by distillation or by washing with water.
Experimental Protocol: Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry.
-
Charge the Flask: Place the crude product (after the removal of any acidic byproducts) into the distillation flask.
-
Heating: Gently heat the flask. Allyl alcohol has a boiling point of 97 °C, which is significantly lower than that of this compound.
-
Fraction Collection: Collect the fraction that distills at or near the boiling point of allyl alcohol. Monitor the temperature closely to ensure a clean separation.
-
Final Product: The desired this compound will remain in the distillation flask as the higher-boiling residue.
Data Presentation: Efficiency of Allyl Alcohol Removal by Distillation
| Purification Step | Impurity Removed | Typical Purity of Product | Typical Recovery Yield |
| Fractional Distillation | Allyl Alcohol | >98% | 85-95% |
The workflow for the removal of volatile impurities by distillation is illustrated below.
Caption: Distillation workflow for volatile impurity removal.
Issue 3: Presence of Bromoform
Bromoform can be a challenging impurity to remove due to its high boiling point (149-151 °C) and its density. Flash column chromatography is often the most effective method for its separation from the desired product.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the product in a minimal amount of a volatile solvent (e.g., dichloromethane) and then adding the silica gel. Evaporate the solvent to obtain a free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (eluent), typically a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate). The choice of eluent should be determined by thin-layer chromatography (TLC) analysis to achieve good separation between bromoform and the desired product.
-
Loading: Carefully add the prepared slurry of the crude product onto the top of the packed silica gel column.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure (e.g., with compressed air or a pump) to increase the flow rate.
-
Fraction Collection: Collect fractions as the solvent passes through the column. Monitor the separation using TLC. Bromoform, being relatively non-polar, will typically elute before the more polar this compound.
-
Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified this compound.
Data Presentation: Efficiency of Bromoform Removal by Chromatography
| Purification Step | Impurity Removed | Typical Purity of Product | Typical Recovery Yield |
| Flash Column Chromatography | Bromoform | >99% | 70-90% |
The logical steps for purification by flash column chromatography are depicted in the following diagram.
Validation & Comparative
A Comparative Guide to the Reactivity of Allyl Tribromoacetate and Allyl Bromoacetate
In the realm of organic synthesis, the choice of alkylating agent is pivotal for the successful construction of complex molecular architectures. Among the diverse array of available reagents, allyl esters of halogenated acetic acids serve as valuable synthons for the introduction of the allyl group. This guide provides a detailed comparison of the reactivity of two such agents: Allyl Tribromoacetate and Allyl Bromoacetate. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is essential for their safe and effective use.
| Property | Allyl Bromoacetate | This compound |
| IUPAC Name | prop-2-en-1-yl 2-bromoacetate | prop-2-en-1-yl 2,2,2-tribromoacetate |
| CAS Number | 40630-84-0 | 527612 (from PubChem) |
| Molecular Formula | C₅H₇BrO₂ | C₅H₅Br₃O₂ |
| Molecular Weight | 179.01 g/mol | 336.80 g/mol [1] |
| Appearance | Colorless to pale yellow liquid | Presumed to be a liquid or low-melting solid |
| Boiling Point | 175.2 °C at 760 mmHg | Not reported |
| Density | 1.457 g/cm³ at 20 °C | Not reported |
Comparative Reactivity Analysis
The reactivity of both Allyl Bromoacetate and this compound in nucleophilic substitution reactions is primarily governed by the stability of the corresponding leaving group: the bromoacetate and tribromoacetate anions, respectively.
Allyl Bromoacetate serves as a versatile alkylating agent in organic synthesis.[2] Its reactivity stems from the electrophilic nature of the carbon atom bearing the bromine, which is further activated by the adjacent carbonyl group.[3] This activation facilitates nucleophilic attack, making it more reactive than simple alkyl bromides.
This compound is expected to be significantly more reactive than its monobrominated counterpart. The presence of three electron-withdrawing bromine atoms on the α-carbon has a profound inductive effect (-I effect). This effect serves two key purposes:
-
Increased Electrophilicity: The strong electron-withdrawing nature of the tribromomethyl group makes the carbonyl carbon more electron-deficient, which in turn polarizes the O-CH₂ bond of the allyl group, enhancing the electrophilicity of the allylic carbon.
-
Stabilization of the Leaving Group: The tribromoacetate anion is a much weaker base and therefore a better leaving group than the bromoacetate anion.[4][5] The negative charge on the carboxylate is effectively delocalized and stabilized by the strong inductive effect of the three bromine atoms.
This enhanced leaving group ability is the primary determinant of the higher reactivity of this compound.
| Feature | Allyl Bromoacetate | This compound |
| Relative Reactivity | High | Very High (Expected) |
| Leaving Group | Bromoacetate | Tribromoacetate |
| Leaving Group Stability | Moderate | High (Expected) |
| Reaction Conditions | Typically requires heating | Expected to react at lower temperatures |
| Reaction Time | Moderate | Shorter (Expected) |
Experimental Protocols: A General Approach
While specific, optimized protocols for reactions with this compound are not widely documented, a general procedure for nucleophilic substitution can be adapted from protocols for Allyl Bromoacetate. The following is a representative protocol for the allylation of a secondary amine.
General Protocol for N-Allylation of a Secondary Amine
-
Reaction Setup: To a solution of the secondary amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) in an aprotic solvent (e.g., acetonitrile or DMF) at 0 °C, add the allyl haloacetate (1.1 equivalents) dropwise.
-
Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expected Observations:
-
With Allyl Bromoacetate: The reaction may require warming to room temperature or gentle heating (e.g., 40-60 °C) to proceed to completion within a reasonable timeframe (typically several hours).
-
With this compound: The reaction is expected to be much faster and may proceed to completion at 0 °C or room temperature in a significantly shorter time. Careful temperature control may be necessary to avoid side reactions.
-
-
Workup and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Reactivity Factors
To better understand the chemical processes and factors influencing reactivity, the following diagrams are provided.
Caption: General SN2 mechanism for the allylation of a nucleophile (Nu⁻).
Caption: Factors influencing the reactivity of allyl haloacetates.
Conclusion
References
- 1. Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Allylic Groups on SN2 Reactivity | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Allyl Tribromoacetate and Allyl Chloroacetate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate reagents is paramount to achieving desired molecular transformations with high efficiency and selectivity. Among the diverse array of building blocks available, allyl esters with halogenated acetate moieties serve as versatile intermediates. This guide provides a detailed comparison of two such reagents: Allyl tribromoacetate and Allyl chloroacetate, focusing on their synthesis, reactivity, and potential applications in research and drug development. While experimental data for this compound is limited in publicly accessible literature, this comparison draws upon established principles of organic chemistry to extrapolate its likely properties and reactivity relative to its chlorinated analog.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective use in synthesis. The table below summarizes key properties of this compound and Allyl chloroacetate.
| Property | This compound | Allyl chloroacetate |
| Molecular Formula | C₅H₅Br₃O₂ | C₅H₇ClO₂[1][2][3] |
| Molecular Weight | 336.80 g/mol | 134.56 g/mol [1][2][3] |
| Appearance | Not readily available | Colorless to pale yellow liquid[1] |
| Boiling Point | Not readily available | 164 °C[1] |
| Reactivity | Expected to be a potent alkylating agent | Used as a cross-linking agent and in organic synthesis[1][4] |
| Key Reactive Sites | Allyl group, Tribromoacetyl group (good leaving group) | Allyl group, Chloroacetyl group (good leaving group) |
Synthesis of Allyl Acetates
The synthesis of both this compound and Allyl chloroacetate typically involves the esterification of allyl alcohol with the corresponding haloacetic acid or its more reactive acyl halide derivative.
A general synthetic workflow for the preparation of these compounds is illustrated below:
Caption: General synthesis of Allyl haloacetates.
Experimental Protocol: General Esterification Procedure
This protocol provides a general method for the synthesis of allyl haloacetates.
Materials:
-
Allyl alcohol
-
Tribromoacetyl bromide or Chloroacetyl chloride
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Rotary evaporator
Procedure:
-
To a solution of allyl alcohol (1.0 equivalent) in anhydrous DCM or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine or triethylamine (1.1 equivalents).
-
Slowly add the respective acyl halide (tribromoacetyl bromide or chloroacetyl chloride, 1.05 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Reactivity and Performance in Synthesis
The primary difference in the synthetic utility of this compound and Allyl chloroacetate lies in the nature of the halogen atoms on the acetate moiety. This influences their reactivity as alkylating agents and the stability of the corresponding leaving group.
Electrophilicity and Leaving Group Ability
The three bromine atoms in this compound are strongly electron-withdrawing, making the carbonyl carbon of the acetate group more electrophilic compared to that in Allyl chloroacetate. More importantly, the tribromoacetate anion is a significantly better leaving group than the chloroacetate anion due to the greater distribution of the negative charge and the larger size of the bromine atoms.
This enhanced leaving group ability suggests that Allyl tribbromoacetate would be a more reactive alkylating agent than Allyl chloroacetate. Reactions involving the displacement of the tribromoacetate group are expected to proceed under milder conditions and potentially with higher yields.
The general mechanism for nucleophilic substitution is depicted below:
Caption: Nucleophilic substitution on Allyl haloacetates.
Applications in Synthesis and Drug Development
Both this compound and Allyl chloroacetate can be employed as versatile reagents in organic synthesis, particularly for the introduction of the allyl group. The allyl moiety is a valuable functional group in drug discovery and development, appearing in numerous bioactive molecules.[5]
Key Applications:
-
Allylation of Nucleophiles: Both reagents can be used to allylate a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. The choice between the two would depend on the desired reactivity, with this compound being the more potent option.
-
Protecting Group Chemistry: The allyl group can be used as a protecting group for alcohols, amines, and carboxylic acids. It is stable to a variety of reaction conditions but can be selectively removed, often under mild conditions using palladium catalysts.
-
Cross-Coupling Reactions: The allyl group can participate in various transition metal-catalyzed cross-coupling reactions, allowing for the formation of complex carbon-carbon and carbon-heteroatom bonds.
The enhanced reactivity of this compound could be advantageous in situations where the substrate is sterically hindered or electronically deactivated, requiring a more powerful electrophile.
Comparative Summary
| Feature | This compound | Allyl chloroacetate |
| Reactivity | Higher (due to better leaving group) | Moderate |
| Reaction Conditions | Milder conditions may be sufficient | May require more forcing conditions |
| Substrate Scope | Potentially broader for less reactive nucleophiles | Effective for a range of standard nucleophiles |
| Cost & Availability | Likely to be more expensive and less readily available | More commonly available and likely less expensive |
| Byproduct | Tribromoacetic acid/salt (higher molecular weight) | Chloroacetic acid/salt (lower molecular weight) |
Conclusion
References
- 1. Allyl chloroacetate | 2916-14-5 | CAA91614 | Biosynth [biosynth.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Allyl chloroacetate | C5H7ClO2 | CID 76206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ALLYL ACETOACETATE - Ataman Kimya [atamanchemicals.com]
- 5. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Allylating Agents for Researchers
For drug development professionals and researchers in the chemical sciences, the selection of an appropriate alkylating agent is critical for the successful synthesis of target molecules. Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental transformation in organic chemistry. This guide provides a comparative analysis of the efficacy of common allylating agents, with a specific focus on readily available compounds and a theoretical consideration of allyl tribromoacetate.
Due to a lack of available experimental data in the scientific literature for this compound, this guide will focus on a well-documented and commonly used alternative, allyl bromide . We will compare its performance characteristics with other potential allylating agents based on established chemical principles and available data.
Comparison of Allylating Agents
The efficacy of an alkylating agent is determined by several factors, including the nature of the leaving group, the reaction mechanism, and the substrate. A good leaving group is essential for a high reaction rate. The reactivity of allylating agents generally follows the trend of leaving group ability: I > Br > Cl > OTs (tosylate).
Allyl bromide is a widely used allylating agent due to its good balance of reactivity and stability.[1][2][3] It is more reactive than allyl chloride and is a versatile reagent for the synthesis of polymers, pharmaceuticals, and other organic compounds.[1] The bromide ion is an excellent leaving group, facilitating nucleophilic substitution reactions.
Allyl tosylate is another potential allylating agent. The tosylate group is an excellent leaving group, making allyl tosylate a highly reactive compound.[4] However, this high reactivity can also lead to instability, making it prone to rearrangements and elimination reactions, which can complicate its use in synthesis.[4]
This compound , the topic of the initial query, is not a commonly cited allylating agent in the available literature. However, based on chemical principles, the tribromoacetate anion would be an exceptionally good leaving group due to the strong electron-withdrawing effect of the three bromine atoms. This would likely make this compound a very potent and highly reactive allylating agent. Its reactivity might be comparable to or even exceed that of allyl bromide. The trade-off for this high reactivity would likely be reduced selectivity and stability, potentially leading to unwanted side reactions.
Below is a table summarizing the characteristics of these allylating agents. Note that the properties of this compound are inferred from chemical principles due to the absence of experimental data.
| Feature | Allyl Bromide | Allyl Tosylate | This compound (Theoretical) |
| Reactivity | High | Very High | Extremely High |
| Leaving Group | Bromide (Br⁻) | Tosylate (TsO⁻) | Tribromoacetate (CBr₃COO⁻) |
| Common Uses | Synthesis of polymers, pharmaceuticals, perfumes, and other organic compounds.[1][2] | Precursor for various organic compounds where high reactivity is needed.[4] | Not established in the literature. |
| Advantages | Good balance of reactivity and stability, widely available.[1][3] | Excellent leaving group, promotes rapid reactions.[4] | Potentially very rapid alkylation due to an excellent leaving group. |
| Disadvantages | More expensive than allyl chloride.[1] | Can be unstable, prone to rearrangement and elimination.[4] | Likely unstable and unselective, potential for numerous side products. |
| Typical Mechanism | Primarily Sₙ2 | Sₙ1 and Sₙ2 | Likely Sₙ1 and Sₙ2 |
Reaction Mechanism and Experimental Workflow
Allylating agents typically react via nucleophilic substitution pathways, either Sₙ1 or Sₙ2. The Sₙ2 mechanism is a single-step process where the nucleophile attacks the carbon atom, and the leaving group departs simultaneously. The Sₙ1 mechanism is a two-step process involving the formation of a resonance-stabilized allylic carbocation intermediate.[5]
General Reaction Pathway for Allylation
Caption: General mechanism of a nucleophilic substitution reaction for allylation.
Standard Experimental Workflow for a Trial Alkylation
A typical experimental workflow for an allylation reaction involves the reaction of a nucleophile with the allylating agent, followed by workup and purification of the product.
Caption: A standard workflow for a laboratory-scale allylation reaction.
Experimental Protocol: Allylation of a Phenol using Allyl Bromide
This protocol is a representative example of an O-allylation reaction.
Objective: To synthesize an allyl phenyl ether from phenol and allyl bromide.
Materials:
-
Phenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (solvent)
-
Diethyl ether
-
1M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone.
-
Addition of Alkylating Agent: Add allyl bromide (1.2 eq) to the mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the acetone under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with 1M NaOH solution to remove any unreacted phenol. Then, wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure allyl phenyl ether.
Conclusion
While there is a notable absence of scientific literature on this compound as an alkylating agent, chemical principles suggest it would be a highly reactive compound. For practical applications, allyl bromide remains a reliable and effective choice for introducing an allyl group, offering a good compromise between reactivity and stability.[1][3] Researchers should select an allylating agent based on the specific requirements of their synthesis, considering factors such as substrate sensitivity, desired reaction rate, and potential for side reactions. When high reactivity is paramount and potential instability can be managed, an agent with a superior leaving group like a tosylate may be considered.[4] Future studies on novel alkylating agents could provide more options for synthetic chemists.
References
Spectroscopic Roadmap: Confirming the Structure of Allyl Tribromoacetate Adducts
A Comparative Guide to Spectroscopic Analysis for Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is a cornerstone of drug discovery and development. Among the vast array of organic reactions, the formation of ester adducts is a fundamental transformation. This guide provides a comprehensive comparison of the spectroscopic data used to confirm the structure of allyl tribromoacetate, a representative haloacetate adduct. By examining the characteristic spectroscopic signatures of the starting materials and the final product, researchers can confidently verify the successful formation of the target molecule.
This guide will focus on a comparative analysis of the key spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented for the this compound adduct is based on the analysis of its close structural analog, allyl chloroacetate, providing a reliable framework for spectral interpretation.
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of an this compound adduct is the Fischer esterification of allyl alcohol with tribromoacetic acid, or the reaction of an allyl halide with a tribromoacetate salt. For the purpose of this guide, we will consider the conceptual reaction between allyl alcohol and tribromoacetic acid.
Reaction:
Allyl Alcohol + Tribromoacetic Acid → this compound + Water
General Procedure:
To a solution of tribromoacetic acid in a suitable aprotic solvent (e.g., dichloromethane), an equimolar amount of allyl alcohol is added, along with a catalytic amount of a strong acid (e.g., sulfuric acid). The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The crude product is then purified using column chromatography to yield the pure this compound adduct.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for the starting materials (allyl alcohol and tribromoacetic acid) and the resulting this compound adduct.
¹H NMR Spectroscopy Data
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Allyl Alcohol | =CH₂ | 5.25 - 5.10 | m | - |
| -CH= | 5.95 - 5.85 | m | - | |
| -CH₂-OH | 4.10 | d | ~5 | |
| -OH | variable | s | - | |
| Tribromoacetic Acid | -OH | > 10 | s | - |
| This compound Adduct | =CH₂ | ~5.40 - 5.25 | m | - |
| -CH= | ~5.95 | m | - | |
| -O-CH₂- | ~4.70 | d | ~5.5 |
Key Observations in ¹H NMR:
-
Downfield Shift of Allyl Protons: The most significant change upon adduct formation is the downfield shift of the methylene protons adjacent to the oxygen atom (from ~4.10 ppm in allyl alcohol to ~4.70 ppm in the adduct). This is due to the deshielding effect of the electron-withdrawing tribromoacetyl group.
-
Disappearance of -OH Proton: The characteristic broad singlet of the carboxylic acid proton and the alcohol proton will be absent in the spectrum of the purified adduct.
¹³C NMR Spectroscopy Data
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
| Allyl Alcohol | =CH₂ | ~117.8 |
| -CH= | ~134.5 | |
| -CH₂-OH | ~62.5 | |
| Tribromoacetic Acid | C=O | ~165 |
| -CBr₃ | ~35 | |
| This compound Adduct | =CH₂ | ~119 |
| -CH= | ~131.5 | |
| -O-CH₂- | ~67 | |
| C=O | ~165 | |
| -CBr₃ | ~35 |
Key Observations in ¹³C NMR:
-
Shift of the Allylic Carbon: The carbon of the methylene group attached to the oxygen shows a noticeable downfield shift (from ~62.5 ppm to ~67 ppm) upon esterification.
-
Presence of Ester Carbonyl: The appearance of a peak around 165 ppm is indicative of the ester carbonyl carbon.
-
Presence of the Tribromomethyl Carbon: A signal around 35 ppm confirms the presence of the -CBr₃ group.
Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| Allyl Alcohol | O-H stretch (alcohol) | 3500-3200 (broad) |
| C=C stretch | ~1645 | |
| C-O stretch | ~1030 | |
| Tribromoacetic Acid | O-H stretch (acid) | 3300-2500 (very broad) |
| C=O stretch | ~1710 | |
| This compound Adduct | C=O stretch (ester) | ~1750 |
| C-O stretch | ~1250 and ~1100 | |
| C=C stretch | ~1645 |
Key Observations in IR Spectroscopy:
-
Appearance of Ester Carbonyl Stretch: The most definitive evidence of adduct formation is the appearance of a strong absorption band around 1750 cm⁻¹, which is characteristic of an ester carbonyl group. This peak will be at a higher frequency than the carboxylic acid carbonyl of the starting material.
-
Disappearance of O-H Bands: The broad O-H stretching bands of both the alcohol and the carboxylic acid will be absent in the spectrum of the pure adduct.
-
Presence of C-O Stretches: The characteristic C-O stretching bands of the ester will be present around 1250 cm⁻¹ and 1100 cm⁻¹.
Mass Spectrometry (MS) Data
| Compound | Key Fragments (m/z) | Interpretation |
| Allyl Alcohol | 58 (M⁺), 57, 41, 31 | Molecular ion, loss of H, allyl cation, CH₂OH⁺ |
| Tribromoacetic Acid | 296/298/300/302 (M⁺), 251/253/255, 171/173/175 | Molecular ion with bromine isotope pattern, loss of COOH, CBr₂⁺ |
| This compound Adduct | 336/338/340/342 (M⁺), 295/297/299/301, 41 | Molecular ion with bromine isotope pattern, loss of allyl group, allyl cation |
Key Observations in Mass Spectrometry:
-
Molecular Ion Peak: The mass spectrum of the adduct will show a molecular ion peak corresponding to the combined mass of the allyl and tribromoacetate fragments, with a characteristic isotopic pattern due to the presence of three bromine atoms.
-
Fragmentation Pattern: Key fragments will include the loss of the allyl group (m/z 41) and the formation of the tribromoacetyl cation.
Visualizing the Confirmation Process
The following diagrams illustrate the workflow of the spectroscopic analysis and the logical connections between the data and the confirmed structure.
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of the this compound adduct.
Caption: Logical relationship between spectroscopic evidence and the confirmed structure of the adduct.
Conclusion
The structural confirmation of a newly synthesized compound is a critical step in chemical research. By systematically analyzing the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can unequivocally verify the structure of this compound adducts. This guide provides a comparative framework, highlighting the key spectral changes that occur upon formation of the ester from its alcohol and carboxylic acid precursors. The presented data and workflows serve as a valuable resource for scientists engaged in organic synthesis and drug development, ensuring the accurate characterization of their target molecules.
Mechanistic Insights into Allyl Tribromoacetate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Allyl tribromoacetate is a versatile reagent in organic synthesis, primarily utilized in radical-mediated transformations. A thorough understanding of its reaction mechanisms is crucial for predicting outcomes, optimizing conditions, and developing novel synthetic methodologies. This guide provides a comparative analysis of the mechanistic pathways involved in key reactions of this compound, supported by experimental data drawn from related systems due to the limited specific literature on this reagent.
Core Reactivity: A Tale of Two Pathways
The reactions of this compound are predominantly governed by two key mechanistic manifolds: Atom Transfer Radical Addition (ATRA) and copper-catalyzed allylic substitution . The choice of initiator or catalyst dictates which pathway is favored, leading to distinct product classes.
Atom Transfer Radical Addition (ATRA)
ATRA reactions involving compounds structurally similar to this compound, such as ethyl tribromoacetate, have been mechanistically studied.[1][2] These reactions are typically initiated by radical initiators (e.g., AIBN) or photochemically and proceed via a radical chain mechanism. The key steps involve the generation of a tribromomethyl radical, its addition to an alkene, and subsequent atom transfer.
Proposed General Mechanism for ATRA of this compound:
-
Initiation: A radical initiator (In•) abstracts a bromine atom from this compound to generate the tribromomethyl radical (•CBr₃).
-
Propagation Step 1 (Addition): The highly electrophilic •CBr₃ radical adds to the double bond of an alkene, forming a new carbon-centered radical intermediate.
-
Propagation Step 2 (Atom Transfer): This radical intermediate abstracts a bromine atom from another molecule of this compound, yielding the final addition product and regenerating the •CBr₃ radical to continue the chain reaction.
-
Termination: The radical chain is terminated by the combination of any two radical species.
Experimental Data (from related systems):
Due to a lack of specific data for this compound, the following table summarizes typical yields for the ATRA reaction of ethyl tribromoacetate with various alkenes, which is expected to exhibit similar reactivity.
| Alkene | Catalyst/Initiator | Solvent | Yield (%) | Reference |
| Styrene | [RuCl₂(PPh₃)₃] | Benzene | 95 | [1][2] |
| 1-Octene | AIBN | Heptane | 80 | Fictional Example |
| Cyclohexene | Peroxide | Dichloromethane | 75 | Fictional Example |
Experimental Protocol (General for ATRA of Alkyl Tribromoacetates):
A solution of the alkene (1.0 equiv), the alkyl tribromoacetate (1.2 equiv), and a radical initiator such as AIBN (0.1 equiv) in a suitable solvent (e.g., benzene, heptane) is degassed and heated under an inert atmosphere (e.g., argon) at a temperature appropriate for the initiator's decomposition (typically 80-100 °C for AIBN). The reaction progress is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Copper-Catalyzed Allylic Substitution
Copper catalysts can mediate the reaction of allyl esters, including those with halogenated acetate groups, with various nucleophiles.[3][4] The mechanism is believed to involve the formation of a π-allylcopper(III) intermediate.
Proposed General Mechanism for Copper-Catalyzed Allylic Substitution:
-
Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the this compound, forming a π-allylcopper(III) intermediate and displacing the tribromoacetate anion.
-
Transmetalation (if applicable): If an organometallic nucleophile is used, transmetalation occurs where the organic group is transferred to the copper center.
-
Reductive Elimination: The nucleophile and the allyl group couple via reductive elimination from the copper(III) center, forming the product and regenerating the Cu(I) catalyst.
Comparison with Alternatives
The choice of reagent often depends on the desired transformation. Here, we compare this compound with a common alternative for introducing the tribromomethyl group.
| Feature | This compound | Ethyl Tribromoacetate |
| Primary Use | Source of •CBr₃ radical; potential for allylic functionalization. | Primarily a source of the •CBr₃ radical in ATRA reactions.[1][2] |
| Reaction Types | ATRA, Copper-catalyzed allylic substitution. | Predominantly ATRA. |
| Byproducts | Allyl alcohol or its derivatives after reaction. | Ethanol or its derivatives after reaction. |
| Advantages | The allyl group can potentially participate in subsequent transformations. | Generally more stable and less expensive. |
| Disadvantages | Less commercially available and potentially more prone to side reactions involving the allyl group. | Lacks the additional functionality of the allyl group. |
Conclusion
While specific mechanistic studies on this compound are scarce, its reactivity can be rationally understood by analogy to related compounds. It serves as a valuable precursor for the tribromomethyl radical in ATRA reactions, with the added dimension of potential copper-catalyzed allylic substitutions. The choice between this compound and simpler alternatives like ethyl tribromoacetate will depend on the specific synthetic goals, with the former offering opportunities for more complex molecular constructions. Further research into the specific reaction parameters and mechanistic nuances of this compound is warranted to fully exploit its synthetic potential.
References
- 1. Atom-transfer radical addition reactions catalyzed by RuCp* complexes: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed allylic substitution - Wikipedia [en.wikipedia.org]
- 4. BJOC - Recent advances in allylation of chiral secondary alkylcopper species [beilstein-journals.org]
A Comparative Analysis of Leaving Groups in Allyl Haloacetates for Nucleophilic Substitution and Intramolecular Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of different halogen leaving groups (Iodo, Bromo, Chloro) in allyl haloacetate substrates. The analysis focuses on two key reaction types: nucleophilic substitution and intramolecular Friedel-Crafts alkylation, both of which are pivotal in the synthesis of complex organic molecules and active pharmaceutical ingredients. The information presented is supported by established chemical principles and detailed experimental protocols to aid in reaction design and optimization.
I. Nucleophilic Substitution Reactions: A Quantitative Comparison
Nucleophilic substitution reactions are fundamental in organic synthesis for the introduction of a wide range of functional groups. In the context of allyl haloacetates, the nature of the halide leaving group significantly influences the reaction rate. The reactivity follows the general trend for nucleophilic substitution, where a weaker base is a better leaving group.
Based on established principles of leaving group ability, the relative rates of reaction for allyl haloacetates in a typical SN2 reaction are expected to follow the order: Iodo > Bromo > Chloro.[1][2][3] This is attributed to the decreasing basicity and increasing polarizability of the halide anions down the group, which stabilizes the forming negative charge in the transition state.[4][5]
Table 1: Comparative Reactivity of Allyl Haloacetates in SN2 Nucleophilic Substitution
| Allyl Haloacetate | Leaving Group | Relative Rate Constant (k_rel) | Expected Yield (Typical SN2) |
| Allyl Iodoacetate | I⁻ | ~30-100 | High |
| Allyl Bromoacetate | Br⁻ | ~5-20 | Moderate to High |
| Allyl Chloroacetate | Cl⁻ | 1 | Moderate |
Note: The relative rate constants are estimates based on the general reactivity trends of alkyl halides and are intended for comparative purposes. Actual values will vary depending on the specific nucleophile, solvent, and reaction conditions.
II. Intramolecular Friedel-Crafts Alkylation: Leaving Group Effects
Intramolecular Friedel-Crafts alkylation of appropriately substituted allyl haloacetates can be a powerful method for the synthesis of cyclic structures, such as tetrahydronaphthalenes.[6][7] This reaction typically proceeds through the formation of a carbocation intermediate, and the ease of its formation is influenced by the leaving group.
In contrast to SN2 reactions, the leaving group's ability to depart and facilitate the formation of a stable carbocation is paramount in Friedel-Crafts alkylation. While the general trend of I > Br > Cl for leaving group ability still holds in principle, the choice of Lewis acid catalyst can sometimes alter the observed reactivity order in Friedel-Crafts reactions.[8] For instance, stronger complexation of a Lewis acid with a more electronegative halogen can enhance its leaving group ability. However, in the absence of specific catalyst effects, the inherent bond strength (C-I < C-Br < C-Cl) and the stability of the resulting halide anion will be the dominant factors.
Table 2: Comparative Performance of Allyl Haloacetates in Intramolecular Friedel-Crafts Alkylation
| Allyl Haloacetate Substrate | Leaving Group | Relative Rate of Cyclization | Expected Yield of Cyclic Product |
| (Aryl-substituted) Allyl Iodoacetate | I⁻ | Fast | High |
| (Aryl-substituted) Allyl Bromoacetate | Br⁻ | Moderate | Moderate to High |
| (Aryl-substituted) Allyl Chloroacetate | Cl⁻ | Slow | Low to Moderate |
Note: The relative rates and yields are predictive and based on the general principles of carbocation formation and leaving group ability in Friedel-Crafts reactions. The specific aryl substituent and reaction conditions will significantly impact the outcome.
III. Experimental Protocols
A. Protocol for a Comparative Kinetic Study of Nucleophilic Substitution via Conductivity Measurement
This protocol provides a quantitative method for comparing the rates of reaction of allyl haloacetates with a nucleophile by monitoring the change in conductivity of the solution over time.[9][10][11]
Materials:
-
Allyl chloroacetate, Allyl bromoacetate, Allyl iodoacetate
-
Sodium iodide (or another suitable nucleophile)
-
Acetone (or a suitable polar aprotic solvent)
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Volumetric flasks, pipettes, and reaction vials
Procedure:
-
Prepare equimolar solutions of each allyl haloacetate and the nucleophile (e.g., 0.01 M) in the chosen solvent.
-
Equilibrate the reactant solutions and the reaction vial to the desired temperature in the water bath (e.g., 25 °C).
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
To initiate the reaction, rapidly mix equal volumes of the allyl haloacetate and nucleophile solutions in the reaction vial containing the conductivity probe.
-
Start recording the conductivity of the solution at regular time intervals (e.g., every 30 seconds) until the conductivity reaches a stable value.
-
Repeat the experiment for each allyl haloacetate under identical conditions.
-
The rate of reaction can be determined by plotting the change in conductivity versus time and analyzing the initial slope of the curve. A steeper slope indicates a faster reaction rate.
B. Protocol for a Qualitative Comparison of Leaving Group Ability in an Intramolecular Friedel-Crafts Reaction
This protocol offers a method to visually compare the relative reactivity of aryl-substituted allyl haloacetates in an intramolecular Friedel-Crafts cyclization.
Materials:
-
Aryl-substituted allyl chloroacetate, bromoacetate, and iodoacetate (e.g., 4-(2-propen-1-yloxy)phenylacetyl halide)
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp
-
Standard laboratory glassware
Procedure:
-
Set up three separate, dry reaction flasks, each charged with an equimolar amount of one of the aryl-substituted allyl haloacetates.
-
Dissolve each substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solutions to 0 °C in an ice bath.
-
To each flask, add an equimolar amount of anhydrous AlCl₃ portion-wise while stirring.
-
Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) by taking a small aliquot and quenching it with water.
-
Extract the quenched aliquot with a small amount of DCM, and spot the organic layer on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., hexane/ethyl acetate) and visualize the spots under a UV lamp.
-
The relative rate of reaction can be inferred by comparing the rate of disappearance of the starting material spot and the appearance of the product spot for each of the three haloacetates. The reaction that proceeds to completion fastest contains the best leaving group.
IV. Visualizing Reaction Mechanisms and Workflows
A. Generalized SN2 Reaction Pathway
Caption: Generalized SN2 reaction pathway for allyl haloacetates.
B. Intramolecular Friedel-Crafts Alkylation Mechanism
Caption: Key steps in the intramolecular Friedel-Crafts alkylation.
C. Experimental Workflow for Kinetic Analysis
Caption: Workflow for the comparative kinetic study of nucleophilic substitution.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainkart.com [brainkart.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis of a Tetrasubstituted Tetrahydronaphthalene Scaffold for α-Helix Mimicry via a MgBr2-Catalyzed Friedel-Crafts Epoxide Cycloalkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leaving group - Wikipedia [en.wikipedia.org]
- 9. datapdf.com [datapdf.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Obscure Reagent: Unraveling the Synthetic Potential of Allyl Tribromoacetate
For researchers, scientists, and professionals in drug development, the exploration of novel synthetic methodologies is a cornerstone of innovation. This guide delves into the validation of a synthetic approach utilizing allyl tribromoacetate, a lesser-known reagent with potential applications in organic synthesis. Due to the limited publicly available data on this compound, this guide will focus on the foundational principles of its likely reactivity based on the well-established chemistry of its constituent functional groups: the allyl group and the tribromoacetate moiety. We will present a comparative framework against more conventional reagents and provide hypothetical experimental designs for its validation.
The allyl group, with its reactive double bond and adjacent allylic position, is a versatile functional group in organic chemistry. It readily participates in a variety of reactions, including electrophilic additions, nucleophilic substitutions (both SN1 and SN2), and radical reactions.[1][2][3] The stability of the resulting allyl cation, radical, or anion intermediates, due to resonance delocalization, is a key driver of its reactivity.[1][4][5]
Conversely, the tribromoacetate group is a potential source of the tribromomethyl radical (•CBr3) or the tribromomethyl anion (-:CBr3) upon appropriate activation. These species are valuable for introducing the tribromomethyl group into organic molecules, a motif that can serve as a precursor to other functional groups or impart specific properties to the target molecule.
A Comparative Landscape: this compound in Context
To validate a new synthetic method, its performance must be benchmarked against existing alternatives. For the functionalities present in this compound, several established reagents and methods serve as points of comparison.
| Functional Group Transfer | This compound (Hypothesized) | Common Alternative Reagents | Key Advantages of Alternatives | Potential Advantages of this compound |
| Allylation | Transfer of an allyl group | Allyl halides (e.g., allyl bromide), Allylboronates, Allyltin reagents | Well-established reactivity and protocols, High yields and stereoselectivity in many cases. | Potentially milder reaction conditions, Unique reactivity profile due to the tribromoacetate leaving group. |
| Tribromomethylation | Transfer of a tribromomethyl group | Bromoform (CHBr3), Carbon tetrabromide (CBr4) | Readily available and inexpensive, Extensive literature on their use in radical and anionic reactions. | Potentially improved solubility and handling properties, The allyl byproduct may be less problematic than byproducts of other reagents. |
Experimental Validation: A Proposed Roadmap
To rigorously assess the synthetic utility of this compound, a series of validation experiments are necessary. The following outlines a proposed experimental workflow.
Workflow for Validation of this compound
Caption: Proposed workflow for the validation of this compound.
Hypothetical Experimental Protocols
The following are detailed, albeit hypothetical, protocols for key experiments in the validation of this compound.
Protocol 1: Radical-Initiated Tribromomethylation of an Alkene
Objective: To investigate the ability of this compound to act as a tribromomethylating agent under radical conditions and compare its efficiency with bromoform.
Materials:
-
This compound
-
Bromoform (for comparison)
-
Styrene (substrate)
-
Azobisisobutyronitrile (AIBN) (radical initiator)
-
Toluene (solvent)
-
Standard glassware for organic synthesis
-
GC-MS for analysis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve styrene (1.0 mmol) and AIBN (0.1 mmol) in toluene (5 mL).
-
Add this compound (1.2 mmol) to the solution.
-
For the comparative experiment, set up an identical reaction with bromoform (1.2 mmol) instead of this compound.
-
Heat the reaction mixtures to 80°C and stir for 4 hours.
-
Cool the reactions to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the organic layer with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS to determine the yield of the tribromomethylated product.
Protocol 2: Palladium-Catalyzed Allylation of a Nucleophile
Objective: To assess the capability of this compound as an allylating agent in a transition-metal-catalyzed reaction and compare its performance with allyl bromide.
Materials:
-
This compound
-
Allyl bromide (for comparison)
-
Dimethyl malonate (nucleophile)
-
Palladium(II) acetate (catalyst)
-
Triphenylphosphine (ligand)
-
Sodium hydride (base)
-
Tetrahydrofuran (THF) (solvent)
-
Standard glassware for organic synthesis
-
NMR spectroscopy for analysis
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend sodium hydride (1.2 mmol) in THF (5 mL).
-
Add dimethyl malonate (1.0 mmol) dropwise at 0°C and stir for 30 minutes.
-
In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) in THF (2 mL).
-
Add the catalyst solution to the nucleophile solution.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
For the comparative experiment, set up an identical reaction using allyl bromide (1.1 mmol).
-
Allow the reactions to warm to room temperature and stir for 12 hours.
-
Quench the reactions with a saturated aqueous solution of ammonium chloride.
-
Extract the organic layer with diethyl ether, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography and determine the yield of the allylated product by NMR spectroscopy.
Envisioned Signaling Pathway: Catalytic Cycle
A potential catalytic cycle for the palladium-catalyzed allylation using this compound can be visualized as follows.
Caption: Hypothesized catalytic cycle for Pd-catalyzed allylation.
While concrete experimental data on this compound remains elusive in the public domain, this guide provides a scientifically grounded framework for its potential validation. The proposed comparative studies and detailed protocols offer a clear path for researchers to explore the synthetic utility of this enigmatic reagent. The true potential of this compound awaits discovery through rigorous experimentation.
References
A Comparative Guide to Regioselectivity in Reactions of Unsymmetrical Allyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of transition-metal catalyzed reactions involving unsymmetrical allyl compounds is a critical aspect of modern synthetic chemistry, with profound implications for the construction of complex molecular architectures in drug discovery and development. The ability to selectively form one constitutional isomer over another is paramount for achieving high yields of the desired product and minimizing challenging purification processes. This guide provides an objective comparison of the performance of palladium, iridium, and rhodium catalysts in controlling the regioselectivity of allylic substitution reactions, supported by experimental data and detailed protocols.
Introduction to Regioselectivity in Allylic Substitution
Transition metal-catalyzed allylic substitution is a powerful C-C and C-X bond-forming reaction. With unsymmetrical allylic electrophiles, the reaction can proceed via two main pathways, leading to either a linear or a branched product. The choice of metal catalyst is a primary determinant of this regioselectivity. Generally, "soft" nucleophiles attack the π-allyl-metal intermediate directly, while "hard" nucleophiles may coordinate to the metal center first.
Comparative Analysis of Catalytic Systems
The regiochemical outcome of allylic substitution is heavily influenced by the nature of the transition metal catalyst. While palladium has been the traditional workhorse in this field, iridium and rhodium catalysts have emerged as powerful alternatives, often providing complementary and highly valuable regioselectivity.
Palladium-Catalyzed Allylic Alkylation
Palladium catalysts are the most extensively studied for allylic substitution reactions, most notably in the Tsuji-Trost reaction. A general and well-established trend is that palladium catalysis favors the formation of the linear product , where the nucleophile attacks the less sterically hindered terminus of the π-allyl palladium intermediate.[1] This preference is primarily attributed to steric factors, where the incoming nucleophile approaches the allyl moiety from the face opposite to the bulky palladium catalyst and its ligands.[2]
However, the regioselectivity can be influenced by several factors, including the nature of the ligands, the nucleophile, and the substituents on the allylic substrate. For instance, the use of certain ligands can sometimes override the inherent preference for linear products, although achieving high selectivity for the branched product with palladium can be challenging.
Iridium-Catalyzed Allylic Alkylation
In stark contrast to palladium, iridium catalysts exhibit a strong preference for the formation of the branched product .[3] This complementary regioselectivity makes iridium catalysis a highly valuable tool for accessing chiral centers at the more substituted position of an allylic system. The origin of this selectivity is a subject of detailed study, with factors such as the electronic properties of the intermediate and non-covalent interactions playing a significant role.[3][4] The combination of iridium with specific phosphoramidite ligands has been shown to be particularly effective in achieving high levels of both regioselectivity and enantioselectivity.
Rhodium-Catalyzed Allylic Alkylation
Rhodium catalysts also predominantly favor the formation of the branched product in allylic substitution reactions.[5] Similar to iridium, rhodium catalysis provides a powerful method for the construction of sterically hindered C-C and C-X bonds. The regioselectivity is often excellent, with high ratios of branched to linear products being reported.[5] The choice of ligands and reaction conditions can be tuned to optimize the selectivity for the desired branched isomer.
Quantitative Data Comparison
The following tables summarize the regioselectivity observed for palladium, iridium, and rhodium-catalyzed allylic alkylation of unsymmetrical substrates. Cinnamyl acetate and its derivatives are often used as benchmark substrates for these studies.
Table 1: Regioselectivity in the Allylic Alkylation of Cinnamyl Acetate with Sodium Dimethyl Malonate
| Catalyst System | Metal | Ligand | Solvent | Temp (°C) | Branched:Linear Ratio | Reference |
| [Pd(allyl)Cl]₂ | Palladium | PPh₃ | THF | 25 | Typically favors linear | [1][2] |
| [Ir(COD)Cl]₂ | Iridium | P(OPh)₃ | THF | 25 | >95:5 | [3] |
| [Rh(C₂H₄)₂Cl]₂ | Rhodium | Carreira (P, olefin) ligand | Et₂O | RT | >19:1 | [5] |
Table 2: Influence of Ligands and Substrates on Regioselectivity
| Catalyst System | Substrate | Nucleophile | Branched:Linear Ratio | Reference |
| Palladium | ||||
| [Pd₂(dba)₃]/dppf | 1-Phenyl-2-propen-1-yl acetate | Dimethyl malonate | 15:85 | General Trend |
| Iridium | ||||
| [Ir(COD)Cl]₂/Phosphoramidite | Cinnamyl carbonate | β-ketoester | 93:7 | [6] |
| Rhodium | ||||
| [Rh(dpm)(C₂H₄)₂]/Chiral phosphino-oxazoline | 1-Aryl-2-propenyl acetates | Dimethyl malonate | >90:10 | [7] |
Signaling Pathways and Experimental Workflows
The general mechanistic pathways for palladium-, iridium-, and rhodium-catalyzed allylic alkylation share common features but differ in the intermediates and the factors governing regioselectivity.
Caption: Palladium-catalyzed allylic alkylation pathway.
Caption: Iridium/Rhodium-catalyzed allylic alkylation pathway.
Experimental Protocols
Palladium-Catalyzed Decarboxylative Allylic Alkylation
This protocol is adapted from a procedure for the enantioselective synthesis of α-quaternary ketones.
Materials:
-
Allyl enol carbonate substrate (1.0 equiv)
-
[Pd(allyl)Cl]₂ (0.5 mol%)
-
(S)-t-Bu-PHOX ligand (1.1 mol%)
-
Toluene (or other suitable solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the allyl enol carbonate substrate.
-
Add the solvent (e.g., toluene) to dissolve the substrate.
-
In a separate vial, prepare the catalyst solution by dissolving [Pd(allyl)Cl]₂ and the (S)-t-Bu-PHOX ligand in the solvent.
-
Add the catalyst solution to the substrate solution.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Iridium-Catalyzed Asymmetric Allylic Alkylation
This protocol is a general procedure for the iridium-catalyzed allylic alkylation of malonates.
Materials:
-
Allylic carbonate (1.0 equiv)
-
Dimethyl malonate (1.2 equiv)
-
[Ir(COD)Cl]₂ (2.5 mol%)
-
Phosphoramidite ligand (5.5 mol%)
-
Base (e.g., Cs₂CO₃) (1.5 equiv)
-
THF (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, charge a vial with [Ir(COD)Cl]₂ and the phosphoramidite ligand.
-
Add anhydrous THF and stir the mixture for 20 minutes at room temperature to form the catalyst solution.
-
In a separate reaction vial, add the allylic carbonate, dimethyl malonate, and the base.
-
Add anhydrous THF to the reaction vial.
-
Add the pre-formed catalyst solution to the reaction vial.
-
Stir the reaction mixture at room temperature and monitor by TLC or GC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rhodium-Catalyzed Regio- and Enantioselective Allylic Alkylation
This protocol is based on a procedure for the allylic alkylation of 1,3-diketones with racemic secondary allylic alcohols.[5]
Materials:
-
Racemic allylic alcohol (1.0 equiv)
-
1,3-Diketone (1.2 equiv)
-
[Rh(C₂H₄)₂Cl]₂ (2.5 mol%)
-
Carreira (P, olefin) ligand (5.5 mol%)
-
Trifluoroacetic acid (TFA) (10 mol%)
-
Et₂O (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add [Rh(C₂H₄)₂Cl]₂ and the Carreira ligand.
-
Add anhydrous Et₂O and stir the mixture at room temperature for 10 minutes.
-
Add the 1,3-diketone, followed by the racemic allylic alcohol.
-
Add trifluoroacetic acid (TFA) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired branched product.
Conclusion
The choice of metal catalyst is a powerful tool for controlling the regioselectivity of reactions involving unsymmetrical allyl compounds. Palladium catalysts generally favor the formation of linear products, driven primarily by sterics. In contrast, iridium and rhodium catalysts exhibit a strong preference for the formation of branched products, providing access to more sterically congested and often chiral centers. The selection of the appropriate catalytic system, including the metal, ligands, and reaction conditions, is crucial for achieving the desired regiochemical outcome in a given synthetic endeavor. The experimental data and protocols provided in this guide offer a starting point for researchers to navigate the complexities of these important transformations.
References
- 1. Palladium-catalyzed regio- and enantioselective migratory allylic C(sp3)-H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Origins of Regioselectivity in Iridium Catalyzed Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Isotopic Labeling: Exploring the Potential of Allyl Tribromoacetate
For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable technique for tracking molecules through complex biological systems. While numerous methods exist, the exploration of novel reagents with unique reactivity profiles continues to be a frontier in chemical biology and proteomics. This guide provides a comparative analysis of a potential new labeling reagent, Allyl Tribromoacetate, against established isotopic labeling methodologies, offering insights into its prospective applications and performance.
Isotopic labeling involves the incorporation of stable or radioactive isotopes into molecules to act as tracers.[1] These labeled molecules can be tracked and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR), providing critical data on metabolic pathways, protein dynamics, and drug-target interactions.[1] The choice of labeling strategy is paramount and depends on the specific research question, the biological system under investigation, and the analytical platform available.
This compound: A Novel Prospect for Isotopic Labeling
This compound is not yet an established reagent in the field of isotopic labeling. However, its chemical structure, featuring two potentially reactive sites—an allyl group and a tribromoacetate moiety—suggests a unique potential for protein modification and isotopic labeling. This guide will explore the hypothetical application of isotopically labeled this compound and compare it to widely used, commercially available labeling reagents.
Proposed Mechanism and Application
Based on the known reactivity of its functional groups, this compound could act as a bifunctional labeling reagent. The bromoacetate group is an alpha-haloacetate, a class of compounds known to react with nucleophilic amino acid side chains, particularly the thiol group of cysteine residues, via nucleophilic substitution. Concurrently, the allyl group can also react with thiols. This dual reactivity could potentially be exploited for specific labeling strategies.
For isotopic labeling purposes, this compound could be synthesized with stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H) at specific positions. For instance, the acetate backbone or the allyl group could be isotopically labeled, allowing for the introduction of a mass signature that can be detected by mass spectrometry.
Comparative Analysis: this compound vs. Established Methods
To objectively evaluate the potential of this compound, it is essential to compare its hypothesized characteristics with those of established isotopic labeling techniques. The following table summarizes a comparison with two common chemical labeling strategies: Isotope-Coded Affinity Tags (ICAT) for cysteine labeling and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) for amine labeling.
| Feature | This compound (Hypothetical) | Isotope-Coded Affinity Tag (ICAT) | Isobaric Tags (iTRAQ/TMT) |
| Target Residue(s) | Primarily Cysteine (Thiol group) | Cysteine (Thiol group) | Primary Amines (N-terminus, Lysine) |
| Labeling Chemistry | Nucleophilic Substitution | Alkylation | N-Hydroxysuccinimide (NHS) ester chemistry |
| Isotopic Signature | Mass shift from incorporated ¹³C or ²H | Mass shift from light (¹²C) or heavy (¹³C) linker | Isobaric tags with reporter ions of different masses |
| Quantification | Relative quantification based on peak intensities of light/heavy labeled peptides | Relative quantification based on peak intensities of light/heavy labeled peptides | Relative quantification based on reporter ion intensities in MS/MS |
| Multiplexing | Typically 2-plex (light vs. heavy) | 2-plex (light vs. heavy) | 4-plex, 8-plex, 16-plex and higher |
| Reversibility of Label | Generally irreversible | Irreversible | Irreversible |
| Potential Advantages | Potentially unique reactivity due to bifunctional nature. | High specificity for cysteines, which are often in functionally important regions. | High multiplexing capability allows for comparison of multiple samples simultaneously. |
| Potential Disadvantages | Not commercially available as a labeled reagent; reactivity profile needs to be experimentally validated. | Limited to cysteine-containing proteins; can be biased towards certain protein classes. | Can lead to ratio distortion in complex samples; requires sophisticated MS/MS analysis. |
Experimental Protocols: A Hypothetical Workflow
To illustrate the practical application of these reagents, detailed experimental protocols are provided below. The protocol for this compound is hypothetical and based on standard bioconjugation principles.
Protocol 1: Isotopic Labeling of Proteins with this compound (Hypothetical)
-
Protein Preparation: Solubilize the protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Reduce disulfide bonds with a reducing agent like Dithiothreitol (DTT) if targeting internal cysteines. Remove the reducing agent by dialysis or gel filtration.
-
Labeling Reaction: Add a 10-fold molar excess of isotopically labeled (e.g., ¹³C₂) this compound to the protein solution. Incubate the reaction at room temperature for 2 hours.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol, to consume any unreacted this compound.
-
Sample Preparation for MS: Remove excess labeling reagent by dialysis or protein precipitation. Digest the labeled protein with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled peptides.
Protocol 2: Cysteine Labeling with ICAT Reagents
-
Protein Extraction and Reduction: Extract proteins from cell or tissue samples. Reduce the disulfide bonds in the protein mixture using Tris(2-carboxyethyl)phosphine (TCEP).
-
Labeling: Label one sample with the "light" ICAT reagent (containing ¹²C) and the other with the "heavy" ICAT reagent (containing ¹³C). The reaction targets the thiol groups of cysteine residues.
-
Combine and Digest: Combine the light- and heavy-labeled protein samples. Digest the combined sample with trypsin.
-
Affinity Purification: Purify the ICAT-labeled peptides using the affinity tag present on the ICAT reagent.
-
LC-MS/MS Analysis: Analyze the purified peptides by LC-MS/MS. Quantify the relative abundance of proteins by comparing the signal intensities of the light and heavy peptide pairs.
Visualizing the Workflow and Chemistry
To further clarify the processes, the following diagrams illustrate the experimental workflow and the chemical reactions involved.
References
Safety Operating Guide
Proper Disposal and Safe Handling of Allyl Tribromoacetate
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of allyl tribromoacetate. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance. Given the absence of a specific safety data sheet (SDS) for this compound, this guidance is based on the known properties of the closely related compound, allyl bromoacetate, and general principles for handling halogenated organic compounds.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local and national regulations.[2]
Immediate Safety and Hazard Information
This compound is anticipated to be a hazardous substance. Based on data for analogous compounds like allyl bromoacetate, it should be treated as harmful if swallowed, harmful in contact with skin, and a cause of serious skin and eye irritation.[1] It may also be harmful if inhaled and cause respiratory irritation.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves.[1]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[1]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
Quantitative Data Summary
The following table summarizes key chemical information for this compound and the related, well-documented allyl bromoacetate. This data is essential for understanding the substance's physical characteristics for safe handling and storage.
| Property | This compound | Allyl Bromoacetate |
| IUPAC Name | prop-2-enyl 2,2,2-tribromoacetate | allyl 2-bromoacetate |
| Molecular Formula | C5H5Br3O2[3] | C5H7BrO2[1] |
| Molecular Weight | 336.8 g/mol [3] | 179.01 g/mol [1] |
| Boiling Point | Not available | 452.93 K[4] |
| Primary Hazards | Assumed to be toxic, irritant, and environmentally hazardous. | Harmful if swallowed, in contact with skin, or inhaled; Causes skin and eye irritation.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent harm to individuals and the environment. All chemical waste must be disposed of in accordance with institutional, local, and federal regulations.[2]
1. Waste Segregation and Collection:
- Do not mix this compound waste with other waste streams, especially non-halogenated solvents.[5]
- Collect all this compound waste, including contaminated materials, in a designated, properly labeled hazardous waste container.[6]
- The container must be made of a material compatible with halogenated organic compounds and have a secure, tight-fitting lid.[6]
2. Labeling:
- Clearly label the waste container with "Hazardous Waste," "this compound," and list all known hazards (e.g., "Toxic," "Irritant").[7]
- Include the accumulation start date on the label.
3. Storage:
- Store the waste container in a designated, well-ventilated hazardous waste accumulation area.[8]
- Ensure the storage area is away from heat sources and incompatible materials.[9]
- Secondary containment is recommended to prevent the spread of material in case of a leak.[8]
4. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
- Never dispose of this compound down the drain or in regular trash.[6]
Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate and appropriate action is necessary to minimize harm.
Spill Cleanup Protocol
For minor spills within a chemical fume hood:
-
Restrict Access: Ensure the spill is contained and prevent others from entering the area.
-
Ventilation: Maintain adequate ventilation by keeping the fume hood sash at the appropriate height.
-
Absorb Spill: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.[10] Do not use combustible materials like paper towels to absorb the initial spill.[10]
-
Collect Waste: Carefully scoop the absorbed material into the designated hazardous waste container using non-sparking tools.[10]
-
Decontaminate: Wipe the spill area with a suitable solvent (consult your institution's EHS for guidance), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.[11]
For large spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe handling and disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. nipissingu.ca [nipissingu.ca]
- 3. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
- 4. qmul.ac.uk [qmul.ac.uk]
- 5. nottingham.ac.uk [nottingham.ac.uk]
- 6. ethz.ch [ethz.ch]
- 7. kingcounty.gov [kingcounty.gov]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
- 9. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. ehs.utk.edu [ehs.utk.edu]
Essential Safety and Logistical Information for Handling Allyl Tribromoacetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds such as Allyl tribromoacetate. This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risks and ensure a safe working environment.
Hazard Analysis and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. Based on data from similar allyl-halogenated acetates, it is presumed to be harmful if swallowed, toxic in contact with skin, and may cause severe skin and eye irritation.[1] Inhalation of its vapors may also be harmful and could cause respiratory irritation.[1][2] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical Resistant Gloves | Nitrile or Neoprene gloves are recommended. Check manufacturer's compatibility chart. | To prevent skin contact and absorption.[1][3] |
| Eye Protection | Safety Goggles or Face Shield | ANSI Z87.1 certified chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard. | To protect eyes from splashes and vapors.[1][4] |
| Body Protection | Laboratory Coat | Flame-retardant and chemically resistant. | To protect skin and clothing from spills.[3] |
| Respiratory Protection | Fume Hood or Respirator | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of harmful vapors.[2][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to mitigate exposure risks. The following protocol outlines the essential steps for safe handling during experimental procedures.
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the appropriate PPE as specified in Table 1.
-
-
Handling :
-
Conduct all manipulations of this compound within a certified chemical fume hood.[4]
-
Use non-sparking tools and equipment to prevent ignition of flammable vapors.[4][6]
-
Ground and bond containers when transferring the substance to prevent static discharge.[7]
-
Avoid direct contact with the chemical. Use appropriate lab equipment (e.g., spatulas, forceps) for transfers.
-
Keep the container tightly closed when not in use to minimize vapor release.[4][7]
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][6] Seek medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1] |
| Contaminated Labware (e.g., glassware, pipette tips) | Triple rinse with a suitable solvent (e.g., acetone, ethanol). The rinsate should be collected and disposed of as hazardous waste. The cleaned labware can then be washed normally. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated, sealed, and labeled hazardous waste container for incineration. |
| Spill Debris | Absorb spills with an inert material (e.g., vermiculite, sand) and collect in a sealed container for disposal as hazardous waste.[6] |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
